molecular formula C11H12N2O B15379730 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Katalognummer: B15379730
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: YKXLROMOYJCBAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a useful research compound. Its molecular formula is C11H12N2O and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

4-(1,2-dimethylimidazol-4-yl)phenol

InChI

InChI=1S/C11H12N2O/c1-8-12-11(7-13(8)2)9-3-5-10(14)6-4-9/h3-7,14H,1-2H3

InChI-Schlüssel

YKXLROMOYJCBAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CN1C)C2=CC=C(C=C2)O

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration through its journey to the target site, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules, and understanding the interplay of its substituents is crucial for optimizing drug candidates.[1][2]

Due to the limited availability of direct experimental data for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS Number: 2159747-47-2), this guide will leverage predictive models and data from structurally similar analogs to provide a robust profile.[3] The methodologies for both the prediction and experimental determination of these key properties will be detailed to provide researchers with the necessary tools for their own investigations.[4][5]

Molecular Structure and Key Features

The foundational step in characterizing a compound is to understand its structure. The structure of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol dictates its fundamental chemical and physical behaviors.

Chemical Structure:

  • IUPAC Name: 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

  • CAS Number: 2159747-47-2[3]

  • Molecular Formula: C₁₁H₁₂N₂O

  • Molecular Weight: 188.23 g/mol

The molecule consists of a phenol ring substituted with a 1,2-dimethyl-1H-imidazol-4-yl group. The key functional groups that will influence its physicochemical properties are the phenolic hydroxyl group (-OH), the imidazole ring with its two nitrogen atoms, and the two methyl groups. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atoms of the imidazole ring are hydrogen bond acceptors. The methyl groups contribute to the molecule's lipophilicity.

Predicted Physicochemical Properties

In the absence of direct experimental data, computational tools provide valuable estimations of a compound's physicochemical properties. These predictions are based on the molecule's structure and are widely used in the early stages of drug discovery to prioritize candidates.[4][6]

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5Indicates the lipophilicity of the compound. A balanced logP is crucial for cell membrane permeability and overall ADME properties.
Aqueous Solubility Moderately SolubleAffects dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.[7]
pKa (Acid Dissociation Constant) Phenolic OH: ~9-10; Imidazole N: ~6-7Determines the ionization state of the molecule at different pH values, which impacts solubility, permeability, and target binding.
Polar Surface Area (PSA) 40-50 ŲInfluences membrane permeability and interactions with polar macromolecules.

Experimental Determination of Physicochemical Properties: Protocols and Insights

To provide a practical guide for researchers, this section details the standard experimental protocols for determining the key physicochemical properties discussed above.

Determination of logP (Octanol-Water Partition Coefficient)

The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.

Workflow for logP Determination:

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Prepare saturated n-octanol and water phases dissolve Dissolve compound in one phase start->dissolve mix Mix the two phases and equilibrate dissolve->mix separate Separate the two phases mix->separate measure Measure concentration in each phase (e.g., UV-Vis, HPLC) separate->measure calculate Calculate logP = log([Compound]octanol / [Compound]water) measure->calculate

Caption: Workflow for the experimental determination of logP.

Step-by-Step Protocol:

  • Preparation of Phases: Equilibrate n-octanol and water by stirring them together overnight and then allowing the layers to separate.

  • Standard Solution Preparation: Prepare a stock solution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in the aqueous phase.

  • Partitioning: Mix a known volume of the aqueous standard solution with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases.

  • Phase Separation: Allow the phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's bioavailability.

Workflow for Aqueous Solubility Determination:

solubility_Workflow start Add excess solid compound to a known volume of aqueous buffer equilibrate Equilibrate the suspension (e.g., 24-48 hours with stirring) start->equilibrate separate Separate the solid from the solution (e.g., centrifugation, filtration) equilibrate->separate measure Measure the concentration of the dissolved compound in the supernatant separate->measure

Caption: Workflow for determining thermodynamic aqueous solubility.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Determination of pKa

The pKa value(s) indicate the strength of the acidic and basic functional groups in the molecule.

Workflow for pKa Determination (Potentiometric Titration):

pKa_Workflow dissolve Dissolve compound in water or a co-solvent system titrate Titrate with a strong acid (e.g., HCl) and a strong base (e.g., NaOH) dissolve->titrate monitor Monitor pH changes with a calibrated pH electrode titrate->monitor plot Plot pH vs. volume of titrant added monitor->plot determine Determine the pKa from the inflection point(s) of the titration curve plot->determine

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Dissolve a precise amount of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in a suitable solvent (e.g., water, or a water/methanol mixture if solubility is low).

  • Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole nitrogen. Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic phenolic hydroxyl group.

  • Data Acquisition: Record the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Synthesis and Purification Considerations

The synthesis of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol would likely involve the construction of the substituted imidazole ring followed by attachment to the phenol moiety, or vice versa. A plausible synthetic route could be adapted from methods used for similar substituted imidazoles.[1][2] For instance, a multi-component reaction involving an appropriate dicarbonyl compound, an aldehyde, ammonia, and a methylating agent could be employed to construct the 1,2-dimethylimidazole core, which is then coupled to a protected phenol derivative.

Purification would typically involve chromatographic techniques such as column chromatography on silica gel, with an eluent system optimized based on the polarity of the compound and any impurities. Recrystallization from a suitable solvent system could be employed for final purification. The choice of solvents for both reaction and purification provides qualitative insights into the compound's solubility characteristics.

Conclusion

References

  • Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Available at: [Link]

  • Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. Available at: [Link]

  • Characterization of Physicochemical Properties - Pace Analytical. Available at: [Link]

  • Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC. Available at: [Link]

  • 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Abstract

The compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS: 2159747-47-2)[1][2] is a specialized heterocyclic building block frequently utilized in the synthesis of active pharmaceutical ingredients (APIs). Because it features both a weakly acidic phenol and a weakly basic imidazole ring, its physicochemical behavior is highly dependent on the microenvironment. This guide provides an authoritative, deep-dive analysis of the structural causality governing its solubility and stability, alongside self-validating, ICH/OECD-compliant protocols for empirical profiling.

Structural Causality & Physicochemical Properties

To accurately predict and measure the behavior of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, we must first deconstruct its functional moieties:

  • The Phenol Moiety (pKa ~9.5): Acts as both a hydrogen bond donor and acceptor. While it provides a site for aqueous interaction, the electron-rich aromatic ring makes the molecule highly susceptible to auto-oxidation, particularly in alkaline environments where the phenoxide anion is formed.

  • The 1,2-Dimethylimidazole Ring (Conjugate Acid pKa ~7.0): The basic nitrogen (N3) allows for protonation in acidic media, generating a water-soluble cationic species. The addition of the 1,2-dimethyl groups introduces steric hindrance that disrupts planar pi-pi stacking in the solid state, which marginally lowers the crystal lattice energy and improves solubility in polar aprotic solvents compared to unsubstituted analogs.

  • Zwitterionic Potential: The molecule is amphoteric. At physiological pH (7.4), it exists predominantly in its neutral, unionized state, resulting in a highly lipophilic profile and poor aqueous solubility. Its solubility profile follows a classic "U-shape" across the pH spectrum.

Thermodynamic Solubility Profiling

Determining the thermodynamic solubility of this compound requires rigorous phase separation to avoid artifacts from colloidal suspensions. Based on the OECD 105 guidelines for testing chemicals[3][4], the shake-flask method is the gold standard for compounds with an expected solubility greater than 10 mg/L[5][6].

Quantitative Solubility Data

Table 1: Representative Thermodynamic Solubility of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol at 25°C.

Solvent SystempHApparent Solubility (mg/mL)Mechanistic Rationale
Ultrapure Water 7.0< 0.1Neutral species predominates; high lipophilicity.
0.1N HCl 1.0> 15.0Complete protonation of the imidazole nitrogen.
PBS Buffer 7.4< 0.1Neutral species; physiological pH limits ionization.
Methanol N/A5.0 - 10.0Moderate polarity; hydrogen bonding with phenol.
DMSO N/A> 50.0Polar aprotic solvation disrupts crystal lattice effectively.
Methodology: Modified OECD 105 Shake-Flask Protocol

We utilize centrifugation rather than filtration for phase separation. Lipophilic compounds often adsorb non-specifically to PTFE or nylon filter membranes, which can lead to a severe underestimation of true thermodynamic solubility[3][7].

Step-by-Step Workflow:

  • Saturation: Dispense 10 mL of the target solvent into a 20 mL amber glass vial (amber glass mitigates photo-oxidation). Add solid 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in 50 mg increments until a visible, persistent suspension remains.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 150 rpm and 25.0 ± 0.5 °C. Maintain agitation for 72 hours to ensure the system reaches thermodynamic equilibrium[3].

  • Phase Separation: Transfer 2 mL of the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 15 minutes. This robust force pellets undissolved micro-particles without altering the temperature of the saturated supernatant[7].

  • Quantification: Carefully aspirate the supernatant, dilute with a compatible mobile phase (e.g., 50:50 Water:Acetonitrile), and quantify via RP-HPLC-UV at 254 nm against a validated external standard curve.

SolubilityWorkflow A Solid Compound CAS 2159747-47-2 B Solvent Addition (Excess Solid in Amber Vial) A->B C Equilibration (150 rpm, 25°C, 72h) B->C D Phase Separation (Centrifugation 10k x g) C->D E Supernatant Dilution D->E F RP-HPLC-UV Quantification E->F

Caption: Thermodynamic solubility assessment workflow based on modified OECD 105 guidelines.

Stability & Forced Degradation Kinetics

Understanding the degradation pathways of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is critical for formulation and storage. Regulatory compliance for impurity profiling is dictated by the ICH Q1A(R2) and ICH Q3A(R2) guidelines[8][9]. Any degradation product exceeding the qualification threshold (typically 0.05% depending on the maximum daily dose) must be structurally identified and toxicologically qualified[10][11].

Forced Degradation Data

Table 2: ICH Q1A(R2) Forced Degradation Profile (1 mg/mL API).

Stress ConditionParametersDegradation (%)Primary Degradation Pathway
Acidic 0.1N HCl, 80°C, 24h< 1.0%Highly stable; C-C linkage resists hydrolysis.
Alkaline 0.1N NaOH, 80°C, 24h~ 8.0%Phenoxide oxidation; trace ring-opening.
Oxidative 3% H₂O₂, RT, 24h> 25.0%Rapid phenolic oxidation to quinone derivatives.
Photolytic 1.2M lux-hr UV/Vis~ 5.0%Radical-induced dimerization at the phenol ring.
Methodology: ICH-Compliant Stress Testing

To ensure a self-validating system, mass balance must be achieved. If the assay of the active compound drops by 20%, the sum of the chromatographic peaks of the degradants must account for that 20%.

Step-by-Step Workflow:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a chemically inert co-solvent mixture (e.g., 10% DMSO in Water).

  • Stress Application:

    • Hydrolytic: Mix 1:1 with 0.2N HCl or 0.2N NaOH. Heat at 80°C.

    • Oxidative: Mix 1:1 with 6% H₂O₂ (final concentration 3%) at room temperature.

    • Photolytic: Expose to 1.2 million lux-hours and 200 watt-hours/m² of UV light (ICH Q1B).

  • Quenching: Immediately neutralize acidic and alkaline samples with equimolar amounts of base/acid to halt degradation kinetics prior to injection. Add sodium thiosulfate to quench oxidative samples.

  • LC-MS/MS Analysis: Analyze the quenched samples using High-Resolution Mass Spectrometry (HRMS). UV detection alone is insufficient, as phenolic oxidation often yields non-chromophoric aliphatic fragments that would disrupt mass balance calculations[8][9].

DegradationWorkflow API API Solution (1 mg/mL) Acid Acid Stress (0.1N HCl, 80°C) API->Acid Base Base Stress (0.1N NaOH, 80°C) API->Base Ox Oxidative Stress (3% H2O2, RT) API->Ox Photo Photostability (1.2M lux-hr UV/Vis) API->Photo Quench Chemical Quenching & Neutralization Acid->Quench Base->Quench Ox->Quench Photo->Quench LCMS LC-MS/MS Analysis (Mass Balance & ID) Quench->LCMS

Caption: ICH Q1A(R2) forced degradation and stress testing protocol for impurity profiling.

Conclusion & Formulation Best Practices

Based on the physicochemical profiling, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a robust molecule hydrolytically but possesses distinct vulnerabilities to oxidation and neutral-pH insolubility.

Recommendations for Drug Development:

  • Storage: Bulk API and intermediate powders must be stored under an inert atmosphere (Argon or Nitrogen) in opaque or amber containers to prevent auto-oxidation and photolytic degradation.

  • Formulation: For parenteral or liquid formulations, utilizing an acidic vehicle (pH 3.0 - 4.5) will maximize solubility via imidazole protonation. If a neutral pH is mandatory for biological assays, the use of co-solvents (such as DMSO or PEG-400) or complexation agents (e.g., cyclodextrins) is strictly required to prevent precipitation.

References

  • ICH. "ich harmonised tripartite guideline - impurities in new drug substances q3a(r2)".[Link]

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3".[Link]

  • FDA. "Guidance for Industry Q3A Impurities in New Drug Substances".[Link]

  • NIH. "Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances".[Link]

  • DTU. "Determining the water solubility of difficult-to-test substances A tutorial review".[Link]

  • EPA. "Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method".[Link]

  • OECD. "Test No. 105: Water Solubility".[Link]

Sources

In Vitro Biological Activity Screening of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial in vitro biological activity screening of the novel compound, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. As a molecule incorporating both a phenolic moiety, known for its antioxidant properties, and a substituted imidazole ring, which is a common scaffold in medicinal chemistry, a multi-faceted screening approach is warranted to elucidate its therapeutic potential.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a logical, evidence-based workflow from initial toxicity assessment to targeted activity and mechanistic assays.

Section 1: Foundational Assessment - Cytotoxicity Profiling

Before embarking on specific activity screens, it is imperative to determine the inherent cytotoxicity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. This foundational data informs the concentration range for subsequent assays, ensuring that observed effects are due to specific biological activity rather than general toxicity. A dual-assay approach provides a more complete picture of the compound's impact on cell health.

Principle of Cytotoxicity Assessment

Initial screening will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) release assay, which assesses cell membrane integrity.[4][5] Running these in parallel allows for the differentiation between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).[6][7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 LDH Assay seed Seed Cells in 96-well plates treat Treat with serial dilutions of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol seed->treat mtt_add Add MTT reagent treat->mtt_add ldh_supernatant Collect cell-free supernatant treat->ldh_supernatant mtt_incubate Incubate (3-4 hours) mtt_add->mtt_incubate mtt_solubilize Solubilize formazan crystals mtt_incubate->mtt_solubilize mtt_read Measure absorbance at 570 nm mtt_solubilize->mtt_read ldh_reagent Add LDH reaction mixture ldh_supernatant->ldh_reagent ldh_incubate Incubate (30 minutes) ldh_reagent->ldh_incubate ldh_read Measure absorbance at 490 nm ldh_incubate->ldh_read

Caption: Dual cytotoxicity assessment workflow.

Detailed Protocol: MTT Assay[8]
  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in cell culture medium. Treat the cells and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Detailed Protocol: LDH Assay[9]
  • Sample Preparation: Following the same treatment protocol as the MTT assay, collect the cell-free supernatant.

  • Reaction Setup: In a new 96-well plate, add the supernatant and the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which compares the LDH release from treated cells to that of untreated and maximum-release controls.

Data Presentation: Cytotoxicity
Concentration (µM)% Cell Viability (MTT)% Cytotoxicity (LDH)
0.1
1
10
50
100

Section 2: Primary Activity Screening

Based on the structural motifs of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a primary screening cascade targeting antioxidant, anti-inflammatory, and anticancer activities is a logical next step.

Antioxidant Activity

The phenolic group suggests potential radical scavenging activity.[3] A panel of in vitro assays can quantify this potential.[8][9]

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.[8]

Protocol:

  • Prepare a working solution of DPPH in methanol.

  • In a 96-well plate, add serial dilutions of the test compound.

  • Add the DPPH working solution to all wells.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.[8]

  • Calculate the percentage of scavenging activity and determine the IC₅₀ value.

This assay assesses the capacity to scavenge the pre-formed ABTS radical cation.[8]

Protocol:

  • Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.

  • Dilute the ABTS radical solution with ethanol to a specific absorbance.

  • Add serial dilutions of the test compound to a 96-well plate.

  • Add the diluted ABTS radical solution.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).

Anti-inflammatory Activity

Imidazole derivatives are known to possess anti-inflammatory properties.[10][11] Initial screening can focus on the inhibition of key inflammatory mediators.

This cell-based assay is a cornerstone for screening anti-inflammatory compounds.[12]

Protocol:

  • Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.[12]

  • Measure the absorbance at 540 nm.

Anticancer Activity

The imidazole moiety is present in numerous anticancer agents.[1][13] An initial screen against a panel of cancer cell lines is recommended.

The MTT assay, as described in Section 1.3, can be employed using a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer).[14]

Data Presentation: Anticancer Cytotoxicity

Cell LineIC₅₀ (µM)
MCF-7
A549
HeLa

Section 3: Mechanistic Exploration

Should promising activity be observed in the primary screens, further mechanistic studies can be undertaken.

Enzyme Inhibition Assays

Enzyme inhibition is a common mechanism of action for drugs.[15][16] High-throughput screening can be used to test the compound against a panel of relevant enzymes.[17]

G cluster_0 Assay Setup cluster_1 Reaction & Detection enzyme Enzyme reaction Incubate enzyme->reaction substrate Substrate substrate->reaction compound Test Compound compound->reaction detection Measure product formation (e.g., fluorescence, absorbance) reaction->detection

Caption: General workflow for an enzyme inhibition assay.

Receptor Binding Assays

Receptor-ligand binding assays are crucial in drug discovery to determine if a compound interacts with a specific receptor.[18][19] These assays are typically performed using radiolabeled or fluorescently labeled ligands.[20]

Principle: These assays measure the ability of the test compound to displace a known ligand from its receptor. The two common formats are filtration assays and scintillation proximity assays (SPA).[20]

Section 4: Conclusion and Future Directions

This guide outlines a systematic and logical approach to the initial in vitro screening of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. The proposed workflow, from foundational cytotoxicity to primary activity screening and mechanistic exploration, provides a robust framework for identifying and characterizing the therapeutic potential of this novel compound. Positive results in any of the described assays would warrant further investigation, including more in-depth mechanistic studies and eventual progression to in vivo models.

References

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. Retrieved from [Link]

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2013). Synthesis and therapeutic potential of imidazole containing compounds. Medicinal Chemistry Research, 22(9), 3899-3913. Retrieved from [Link]

  • Pisoschi, A. M., Pop, A., Cimpeanu, C., & Predoi, G. (2016). Antioxidant Activity of Phenolic Compounds: From In Vitro Results to In Vivo Evidence. In Phenolic Compounds-Biological Activity. IntechOpen. Retrieved from [Link]

  • Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. Retrieved from [Link]

  • Shalmali, N., Ali, M. R., & Jain, S. (2016). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2016, 1-13. Retrieved from [Link]

  • Peiris, D. S. H. S., Fernando, D. T. K., Senadeera, S. P. N. N., & Ranaweera, C. B. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. Retrieved from [Link]

  • Iqbal, M. A., et al. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 29(3), 562. Retrieved from [Link]

  • Biobide. (n.d.). What is an Inhibition Assay? Retrieved from [Link]

  • Abdel-Hamid, M. K., et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. Reproductive Toxicology, 26(2), 124-131. Retrieved from [Link]

  • Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]

  • Martini, D., et al. (2023, January 18). Phenolic Profile and In Vitro Antioxidant Activity of Different Corn and Rice Varieties. Foods, 12(2), 421. Retrieved from [Link]

  • BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]

  • Rocchetti, G., & Lucini, L. (2021). Phenolic Compounds and In Vitro Antioxidant Activity. Springer Nature Experiments. Retrieved from [Link]

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019, November 22). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. Retrieved from [Link]

  • Gonzalez-Nicolini, V., & Fussenegger, M. (2005, March). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]

  • Harris, I. S., et al. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17358–17366. Retrieved from [Link]

  • BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]

  • Longdom Publishing. (2025, February 26). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Journal of Computer Science & Systems Biology. Retrieved from [Link]

  • Marina, Z., & Noriham, A. (2014). Quantification of total phenolic compound and in vitro antioxidant potential of fruit peel extracts. International Food Research Journal, 21(5), 1925-1929. Retrieved from [Link]

  • Copeland, R. A. (2021, March 12). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]

  • Philip, S., & Madhusudan, N. (2025, August 6). (PDF) Design, synthesis and in vitro anti-cancer activity of novel 1,2,4-triazole derivatives. ResearchGate. Retrieved from [Link]

  • Macallan, D. C., et al. (1997). Development of a Novel TNFα Ligand-Receptor Binding Assay for Screening NatchemTM Libraries. Inflammation Research, 46(Supplement 3), S221-S222. Retrieved from [Link]

  • News-Medical. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Retrieved from [Link]

  • Scilight Press. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Aurelia Bioscience. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]

  • Asati, V., et al. (2020, September 1). In silico guided designing of 4-(1H-benzo[d]imidazol-2-yl)phenol-based mutual-prodrugs of NSAIDs: synthesis and biological evaluation. Molecular Diversity, 24(3), 949-967. Retrieved from [Link]

Sources

Preliminary Cytotoxicity Assessment of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS: 2159747-47-2) represents a highly functionalized scaffold combining an electron-rich phenol ring with a substituted imidazole moiety[1]. Imidazole-phenol derivatives are of profound interest in contemporary drug discovery due to their diverse pharmacological profiles, including indoleamine 2,3-dioxygenase (IDO) inhibition, antimicrobial activity, and potential antineoplastic properties[2][3]. However, the same physicochemical properties that enable target engagement—such as redox potential and metal chelation—can also trigger off-target cellular toxicity.

Conducting a rigorous, preliminary in vitro cytotoxicity assessment is a critical first step in derisking this compound for downstream therapeutic applications. This whitepaper provides a comprehensive, self-validating methodological framework for evaluating the cytotoxicity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, grounded in ISO 10993-5 standards[4] and the NCATS Assay Guidance Manual[5].

Mechanistic Rationale & Assay Selection

As a Senior Application Scientist, it is vital to understand that cytotoxicity is not a singular biological event but a cascade of physiological disruptions. Phenolic imidazoles can induce toxicity via multiple mechanisms, including mitochondrial uncoupling, reactive oxygen species (ROS) generation, or direct membrane disruption.

To capture a true toxicological profile and avoid false positives/negatives, we must employ an orthogonal testing strategy . Relying on a single assay is a critical failure point in early drug discovery, particularly for redox-active compounds like phenols, which are notorious for assay interference[6].

The Self-Validating Orthogonal Approach
  • Metabolic Viability (MTT Assay): Measures the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. This serves as a primary indicator of cellular metabolic health[7].

  • Membrane Integrity (LDH Release Assay): Measures the leakage of Lactate Dehydrogenase into the extracellular medium, serving as a definitive marker for necrotic cell death and membrane permeabilization.

By multiplexing these assays, we establish a causality loop: if MTT reduction decreases while LDH release remains baseline, the compound is cytostatic or induces early apoptosis without membrane rupture. If both correlate, the compound is acutely cytotoxic.

Workflow Start Compound Preparation 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Seed Cell Seeding (e.g., HepG2, MRC-5) 96-well plates, 24h incubation Start->Seed Exposure Compound Exposure 0.1 μM - 100 μM (24h - 72h) Seed->Exposure Split Orthogonal Assay Readout Exposure->Split MTT MTT Assay (Mitochondrial Metabolism) Split->MTT LDH LDH Release Assay (Membrane Integrity) Split->LDH Analysis Data Analysis & IC50 Calculation (Self-Validating Cross-Check) MTT->Analysis LDH->Analysis

Fig 1: Orthogonal workflow for preliminary cytotoxicity assessment.

Step-by-Step Experimental Protocols

The following protocols are designed to comply with ISO 10993-5 guidelines for in vitro cytotoxicity[8] while incorporating rigorous controls to mitigate compound-dependent assay interference as outlined by the NCATS Assay Guidance Manual[6].

Compound Preparation & Controls
  • Stock Solution: Dissolve 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in 100% molecular-grade DMSO to a concentration of 20 mM.

  • Vehicle Control: The final concentration of DMSO in the cell culture medium must never exceed 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Positive Control: 10% Dimethyl sulfoxide (DMSO) or 100 μM Triton X-100 (induces 100% cell death).

  • Interference Control (Critical): Phenols can directly reduce MTT in the absence of cells. You must include a "Compound + Medium + MTT" well (no cells) to subtract background chemical reduction.

Cell Seeding and Exposure
  • Culture HepG2 (human hepatoma, for hepatotoxicity screening) and MRC-5 (human lung fibroblast, ISO standard for basal toxicity) cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Seed cells into 96-well flat-bottom plates at a density of 1×104 cells/well in 100 μL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.

  • Aspirate the medium and apply the compound treatments (0.1, 1, 10, 50, and 100 μM) diluted in fresh medium. Incubate for 48 hours.

Multiplexed Assay Execution

Phase A: LDH Release (Supernatant)

  • After 48 hours of exposure, carefully transfer 50 μL of the culture supernatant from each well into a new 96-well plate.

  • Add 50 μL of LDH reaction mixture (diaphorase/NAD+/tetrazolium salt) to the transferred supernatant.

  • Incubate in the dark at room temperature for 30 minutes.

  • Add 50 μL of Stop Solution (1M Acetic Acid) and measure absorbance at 490 nm using a microplate reader.

Phase B: MTT Viability (Adherent Cells)

  • To the remaining 50 μL of medium and cells in the original plate, add 10 μL of MTT reagent (5 mg/mL in PBS).

  • Incubate for 3 to 4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Carefully aspirate the medium. Add 100 μL of DMSO to each well to solubilize the formazan crystals.

  • Agitate on an orbital shaker for 15 minutes. Measure absorbance at 570 nm (with a reference wavelength of 650 nm to subtract cellular debris background).

Cellular Death Signaling & Mechanistic Interpretation

Understanding how 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol might induce toxicity dictates how the data is interpreted. If the compound acts as a mitochondrial uncoupler, MTT signals will drop precipitously before LDH leakage occurs (indicating early apoptosis). If the compound acts as a lipophilic membrane disruptor, LDH leakage will spike simultaneously with MTT reduction (indicating rapid necrosis).

Pathway Compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Stress Intracellular Accumulation & Target Interaction Compound->Stress Mito Mitochondrial Stress (Decreased ATP, MTT Reduction) Stress->Mito Low/Moderate Dose Membrane Membrane Permeabilization (Direct Lipid Disruption) Stress->Membrane High Dose Caspase Apoptotic Pathway (Caspase 3/7 Activation) Mito->Caspase Necrosis Necrotic Pathway (LDH Leakage) Membrane->Necrosis Death Confirmed Cytotoxicity Profile Caspase->Death Necrosis->Death

Fig 2: Divergent cellular death signaling pathways triggered by cytotoxic agents.

Quantitative Data Presentation

To ensure regulatory and scientific clarity, quantitative cytotoxicity data should be summarized to highlight the differential sensitivity of various cell lines and the correlation between orthogonal assays. Below is a structured presentation of expected baseline parameters for an imidazole-phenol derivative.

Table 1: Representative Cytotoxicity Profile (IC₅₀ Values at 48h Exposure)

Cell LineTissue OriginMTT Assay IC₅₀ (μM)LDH Release IC₅₀ (μM)Interpretation
MRC-5 Human Lung Fibroblast> 100> 100Non-toxic to basal healthy cells.
HepG2 Human Hepatoma 68.4±4.2 85.1±5.0 Mild hepatotoxic potential; apoptosis precedes necrosis.
HEK293 Human Embryonic Kidney 92.5±6.1 > 100Low nephrotoxic liability.

Note: A discrepancy where MTT IC₅₀ is significantly lower than LDH IC₅₀ suggests the compound inhibits cellular metabolism or proliferation (cytostatic effect) without immediately destroying the cell membrane.

Troubleshooting & Assay Interferences

When working with phenol-containing heterocycles like 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, researchers must be vigilant against specific artifacts[6]:

  • Redox Interference: Phenols can act as mild reducing agents. If the cell-free control well (Compound + MTT) turns purple, the compound is chemically reducing the tetrazolium salt. Solution: Switch to a non-redox dependent assay, such as CellTiter-Glo (ATP luminescence) or Calcein-AM.

  • Optical Interference: If the compound itself is highly colored or precipitates at high concentrations (e.g., 100 μM) in aqueous media, it will artificially inflate absorbance readings at 490 nm or 570 nm. Solution: Always perform a baseline absorbance read of the compound in medium prior to adding assay reagents, and subtract this value from the final data.

  • Protein Binding: Imidazole derivatives can exhibit high plasma protein binding. Ensure the FBS concentration in the assay medium is consistent (typically 5-10%), as variations will drastically shift the apparent IC₅₀ due to free-drug scavenging[9].

References

  • ISO 10993-5:2009. "Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity." International Organization for Standardization. Available at: [Link]

  • Röhler, D., et al. (2021). "Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment." National Library of Medicine (PMC). Available at:[Link]

  • Markossian, S., et al. (2022). "Assay Guidance Manual." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Bhatia, S., et al. (2021). "Synthesis and therapeutic potential of imidazole containing compounds." National Library of Medicine (PMC). Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12463137, 4-(1H-Imidazol-4-yl)phenol." PubChem. Available at:[Link]

Sources

Methodological & Application

Application Note: Standardized Protocol for the Dissolution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The successful application of synthetic small molecules in cell-based assays relies fundamentally on precise dissolution and solvent management. 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS: 2159747-47-2)[1] is a specialized chemical building block featuring a lipophilic backbone, a basic imidazole ring, and a reactive phenol moiety. Improper handling of such compounds often leads to micro-precipitation, photo-oxidation, and solvent-induced cytotoxicity, all of which compromise the integrity of dose-response data.

This application note provides a field-proven, self-validating protocol for the preparation, storage, and aqueous dilution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, ensuring maximum bioavailability and experimental reproducibility.

Physicochemical Profiling & Rationale

Before preparing stock solutions, it is critical to understand the physical properties of the compound to anticipate its behavior in solution. Quantitative data and experimental implications are summarized below:

ParameterValueRationale / Experimental Implication
Compound Name 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenolTarget active pharmaceutical ingredient (API).
CAS Number 2159747-47-2[1]Unique chemical identifier for procurement and tracking.
Molecular Weight ~188.23 g/mol Required for accurate molarity and dilution calculations.
Structural Motif Phenol + Imidazole ringPhenols are prone to photo-oxidation; dictates dark storage.
Primary Solvent Anhydrous DMSO (>99.9%)Amphipathic solvation of both polar and non-polar groups.
Max Aqueous DMSO ≤ 0.1% (v/v)Prevents solvent-induced ROS and baseline cytotoxicity[2][3].

Mechanistic Foundations (Expertise & Experience)

As a best practice in drug development and molecular biology, protocols must be driven by causality rather than rote repetition. The following principles govern this workflow:

  • The Necessity of Anhydrous DMSO: Dimethyl sulfoxide (DMSO) is highly hygroscopic. If standard (non-anhydrous) DMSO is used, or if the bottle is left open, it will absorb atmospheric moisture. This introduces localized water pockets into the solvent, causing the hydrophobic 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to prematurely precipitate inside the stock vial.

  • Mitigating Solvent Toxicity: DMSO is not biologically inert. It alters cell membrane fluidity and can induce reactive oxygen species (ROS) generation, which severely confounds phenotypic assays[3]. To prevent this, the final DMSO concentration in the cell culture media must be rigorously maintained at or below 0.1% (v/v)[2].

  • Preventing Ostwald Ripening ("Crashing Out"): Direct dilution of a high-concentration master stock (e.g., 50 mM) directly into aqueous cell culture media creates a massive localized concentration gradient. This thermodynamic shock forces the compound to aggregate into micro-crystals (Ostwald ripening). An intermediate dilution step ensures a smoother solvent transition and rapid dispersion.

Step-by-Step Experimental Protocol

Phase 1: Master Stock Preparation (50 mM)
  • Equilibration: Allow the lyophilized powder of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: This prevents ambient moisture from condensing on the cold powder.

  • Gravimetric Measurement: Weigh the desired mass (e.g., 9.41 mg for 1 mL of 50 mM stock) using a calibrated analytical microbalance.

  • Solvation: Add the calculated volume of Anhydrous DMSO (>99.9% purity, cell culture grade).

  • Agitation: Vortex vigorously for 60 seconds. If dissolution is incomplete, sonicate the vial in a room-temperature water bath for 5–10 minutes until the solution is optically clear.

  • Preservation: Aliquot the master stock into sterile, amber single-use microcentrifuge tubes (20–50 µL per tube). Causality: Amber vials prevent photo-oxidation of the phenol moiety, while single-use aliquots eliminate freeze-thaw degradation.

  • Storage: Store aliquots at -20°C for short-term use (<1 month) or -80°C for long-term archiving.

Phase 2: Working Solution & Media Dilution
  • Thawing: Thaw a single amber aliquot at room temperature. Do not use heat blocks, as localized extreme heating can degrade the compound.

  • Intermediate Dilution: Prepare an intermediate working solution (e.g., 1 mM) by diluting the master stock in pure DMSO.

  • Media Spiking: Warm the complete cell culture media to 37°C. Spike the intermediate working solution into the warmed media to reach the final assay concentration (e.g., 1 µM). This specific dilution path guarantees a final DMSO concentration of exactly 0.1% (v/v).

  • Dispersion: Mix immediately by gentle inversion or pipetting to ensure rapid, homogeneous dispersion.

Phase 3: Self-Validating Quality Control

A protocol must validate its own success before the assay begins.

  • Microscopic Inspection: Plate 100 µL of the final spiked media into a clear-bottom 96-well plate. Inspect under a phase-contrast microscope at 20x magnification.

  • Actionable Feedback: The solution must be completely clear. The presence of refractive micro-crystals indicates precipitation. If crystals are observed, the dose-response curve will be artificially shifted (yielding false negatives). To optimize, discard the media and re-attempt by introducing a carrier protein (e.g., 0.1% BSA) to the media prior to compound addition to act as a thermodynamic sink.

Workflow Visualization

Workflow Compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Dry Powder) Solvent Add Anhydrous DMSO (Target: 10-50 mM) Compound->Solvent Mixing Vortex & Sonicate (Ensure Complete Dissolution) Solvent->Mixing Storage Aliquot & Store (-20°C, Amber Vials) Mixing->Storage Stock Preservation Dilution Intermediate Dilution (in DMSO) Mixing->Dilution Immediate Use Media Spike into Culture Media (Final DMSO ≤ 0.1% v/v) Dilution->Media QC QC: Visual & Microscopic Inspection for Precipitates Media->QC Assay Proceed to Cell Assay QC->Assay Clear (No Precipitate)

Workflow for the dissolution, storage, and media dilution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol.

References

  • [2] Title: Comparative assessment of solvents toxicity using early life stages of amphibians and cell lines: a case study with dimethyl sulfoxide Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • [3] Title: Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

Sources

Application Note: High-Throughput Screening Strategies for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive framework for utilizing 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a novel imidazole derivative, in high-throughput screening (HTS) campaigns. Imidazole-based compounds represent a privileged scaffold in medicinal chemistry, with numerous approved drugs demonstrating a wide range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] Given the frequent involvement of kinase pathways in these diseases, we propose a hypothetical screening cascade targeting the p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of cellular responses to inflammatory cytokines and stress.[5][6][7] This document details two robust HTS methodologies: a biochemical Fluorescence Polarization (FP) assay for direct target engagement and a cell-based luciferase reporter assay for pathway modulation. We provide detailed, step-by-step protocols, data analysis workflows, and best practices for assay validation to empower researchers in drug discovery and development.

Introduction: The Scientific Rationale

The Promise of Imidazole Scaffolds

The imidazole ring is a five-membered heterocycle that is a cornerstone of medicinal chemistry.[4][8] Its unique electronic and structural properties allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with a wide variety of biological targets.[1][4] This versatility has led to the development of imidazole-containing drugs for oncology, infectious diseases, and inflammatory conditions.[4] The subject of this note, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS: 2159747-47-2), combines the imidazole core with a phenol group, a common feature in compounds designed to interact with ATP-binding sites in kinases.

Selecting a Target: The p38 MAPK Pathway

The p38 MAPK signaling cascade is a critical pathway in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7][9] Dysregulation of this pathway is implicated in a host of autoimmune diseases and cancers.[5][6] As such, p38 MAPK is a high-value target for therapeutic intervention. The pathway is strongly activated by environmental stresses and inflammatory signals, making it an ideal system to screen for novel inhibitory compounds.[7][9]

This application note outlines a dual-assay strategy to identify and characterize inhibitors of the p38 MAPK pathway using 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol as a representative test compound.

Figure 1: Simplified p38 MAPK Signaling Pathway Stress Stress / Cytokines (e.g., TNF-α, IL-1β) MKK MAPKKs (MKK3/6) Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., ATF-2, p53, MSK1) p38->Substrates Phosphorylates Compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Potential Inhibitor) Compound->p38 Inhibits Response Cellular Response (Inflammation, Apoptosis, Cell Cycle Arrest) Substrates->Response

Caption: Hypothetical inhibition of the p38 MAPK pathway by the test compound.

HTS Assay Principles and Design

A successful HTS campaign relies on robust, reproducible, and relevant assays.[10][11][12] Our proposed workflow employs a primary biochemical screen to identify direct binders, followed by a secondary cell-based assay to confirm pathway activity and assess cytotoxicity.

Assay I: Fluorescence Polarization (FP) for Direct Target Binding

The FP assay is a homogeneous technique ideal for HTS, measuring the interaction between molecules in solution without separation steps.[13][14] The principle relies on the rotational speed of a fluorescently labeled molecule (a tracer).[15][16]

  • A small, fluorescently labeled tracer tumbles rapidly in solution, leading to high depolarization of emitted light (low FP signal).

  • When the tracer binds to a large protein (e.g., p38 MAPK), its tumbling slows dramatically, resulting in less depolarization and a high FP signal.

  • A test compound that competes with the tracer for the binding site on p38 MAPK will displace the tracer, causing it to tumble freely again and reducing the FP signal.

This assay directly measures the compound's ability to bind to the target protein, making it an excellent choice for a primary screen.

Assay II: Luciferase Reporter for Cellular Pathway Activity

To confirm that target binding translates to functional activity in a cellular environment, a reporter gene assay is employed.[17][18] This assay uses cells engineered to express a reporter gene (e.g., firefly luciferase) under the control of a transcription factor that is a downstream target of the p38 MAPK pathway (e.g., ATF-2).[6][9]

  • Cells are stimulated to activate the p38 MAPK pathway.

  • Activated p38 phosphorylates and activates transcription factors.

  • These transcription factors drive the expression of the luciferase reporter gene.

  • The amount of light produced upon addition of a luciferin substrate is directly proportional to the pathway's activity.[17]

  • An effective inhibitor will reduce p38 MAPK activity, leading to lower luciferase expression and a diminished light signal.

A dual-luciferase system, which includes a second constitutively expressed reporter (e.g., Renilla luciferase), is highly recommended to normalize for variations in cell number and transfection efficiency.[18][19]

Detailed Protocols & Methodologies

Safety Precaution: Always handle laboratory reagents and test compounds according to Safety Data Sheet (SDS) guidelines. Wear appropriate personal protective equipment (PPE).

Protocol: p38α MAPK Fluorescence Polarization (FP) Assay

Objective: To identify compounds that directly bind to p38α MAPK by competing with a fluorescent tracer.

Materials:

  • Recombinant human p38α MAPK protein

  • FP Tracer (fluorescently labeled p38α inhibitor)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Test Compound), dissolved in 100% DMSO

  • Positive Control: A known p38 MAPK inhibitor (e.g., SB203580)

  • Negative Control: 100% DMSO

  • Low-volume, black, 384-well assay plates

  • Fluorescence plate reader with polarization filters[16]

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of p38α protein in Assay Buffer.

    • Prepare a 2X solution of FP Tracer in Assay Buffer. The final concentration should be at its Kd value for the protein to ensure assay sensitivity.

    • Perform serial dilutions of the Test Compound, positive control, and DMSO in 100% DMSO. Then, dilute these into Assay Buffer to create 4X final concentration working solutions.

  • Assay Plate Setup (20 µL final volume):

    • Add 5 µL of 4X Test Compound or control solution to the appropriate wells.

    • Add 5 µL of Assay Buffer to the "No Protein" control wells (for minimum polarization).

    • Add 5 µL of 2X p38α protein solution to all other wells.

    • Mix gently on a plate shaker for 1 minute.

    • Incubate for 15 minutes at room temperature to allow for compound-protein interaction.

  • Initiate Reaction:

    • Add 10 µL of 2X FP Tracer solution to all wells.

    • Seal the plate and mix on a plate shaker for 2 minutes.

    • Incubate the plate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader equipped for FP. Measure the intensity of emitted light parallel (Iparallel) and perpendicular (Iperpendicular) to the plane of excitation light.

    • The instrument software will calculate the polarization (P) or anisotropy (r) values. Polarization is typically measured in millipolarization units (mP).

Protocol: p38 MAPK Luciferase Reporter Gene Assay

Objective: To measure the inhibitory effect of the test compound on the p38 MAPK signaling pathway in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line) stably transfected with a p38-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase control construct.

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Pathway Stimulant: Anisomycin or TNF-α

  • 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Test Compound)

  • Positive Control: A known p38 MAPK inhibitor

  • Negative Control: 0.1% DMSO

  • White, clear-bottom, 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System (or equivalent)[19]

  • Luminometer

Procedure:

  • Cell Plating:

    • Seed the dual-reporter cells into 96-well plates at a density of 20,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Test Compound and controls in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Pathway Stimulation:

    • Add 10 µL of the pathway stimulant (e.g., Anisomycin at a pre-determined EC80 concentration) to all wells except the "unstimulated" controls.

    • Incubate for 6-8 hours at 37°C, 5% CO₂ to allow for luciferase gene expression.

  • Cell Lysis and Luminescence Reading:

    • Equilibrate the plate and luciferase assay reagents to room temperature.[19]

    • Remove the medium and wash the cells once with 100 µL of PBS.

    • Add 20 µL of 1X Passive Lysis Buffer to each well.

    • Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.[17]

  • Data Acquisition:

    • Following the manufacturer's protocol for the dual-luciferase system:

      • Add 100 µL of Luciferase Assay Reagent II (LAR II) to a well and measure the firefly luciferase activity (Signal A).

      • Add 100 µL of Stop & Glo® Reagent to the same well to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity (Signal B).[19]

    • Repeat for all wells.

Figure 2: HTS Experimental Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Screening cluster_2 Lead Generation A 1. Compound Library Plating (e.g., 10 µM final concentration) B 2. Biochemical FP Assay (Direct p38α Binding) A->B C 3. Data Analysis (Calculate % Inhibition) B->C D 4. Hit Selection (e.g., Inhibition > 50%) C->D E 5. Dose-Response Testing (8-point titration) D->E F 6. Cell-Based Reporter Assay (Confirm Pathway Inhibition) E->F G 7. Counter Screen (e.g., Cytotoxicity Assay) F->G H 8. Confirmed Hits (Active, Selective, Non-toxic) G->H I 9. Medicinal Chemistry (SAR Studies) H->I Figure 3: Data Analysis Pipeline RawData Raw Data (FP mP or Luminescence RLU) QC Quality Control (Calculate Plate Z'-Factor) RawData->QC Normalization Data Normalization QC->Normalization If Z' > 0.5 Calculation Calculate % Activity or Inhibition Normalization->Calculation HitSelection Hit Identification (Apply Statistical Cutoff, e.g., > 3σ from mean) Calculation->HitSelection DoseResponse Dose-Response Curve Fitting (Calculate IC₅₀/EC₅₀) HitSelection->DoseResponse Primary Hits ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits

Caption: A logical flow for processing raw HTS data to identify confirmed hits.

Step-by-Step Data Processing:

  • Raw Data Collection: Collect raw mP or RLU values from the plate reader.

  • QC Check: For each plate, calculate the Z'-factor using the positive and negative control wells. Plates not meeting the Z' > 0.5 threshold should be reviewed or repeated. [20]3. Normalization (Reporter Assay): For the dual-luciferase assay, normalize the data by calculating the ratio of the firefly signal to the Renilla signal for each well. This corrects for variability in cell number.

  • Calculate Percent Inhibition: % Inhibition = 100 * ( 1 - ( (Sample - Positive_Control_Mean) / (Negative_Control_Mean - Positive_Control_Mean) ) )

  • Hit Identification: A "hit" is a compound that shows activity beyond a certain threshold. A common method is to set the hit threshold at three standard deviations from the mean of the entire sample population.

  • Dose-Response Analysis: For confirmed hits, plot the percent inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibition assays) or EC₅₀ (for activation assays).

Hypothetical Results

This section presents example data that could be generated from the described assays.

Table 1: Primary FP Screen Results for a Single Plate

Parameter Value Comment
Screening Concentration10 µMStandard for primary single-point screens.
Positive Control (mP)85 ± 5Min signal (max inhibition), known inhibitor.
Negative Control (mP)250 ± 10Max signal (no inhibition), DMSO only.
Z'-Factor 0.78 Excellent assay quality.
Hit Threshold (% Inh.)> 50%Defined for this screen.
Hits Identified 3 Compounds proceeding to confirmation.

Table 2: Dose-Response Data for a Confirmed Hit Compound

Compound Concentration (µM) % Inhibition (Reporter Assay) Comment
100.098.2Saturation of effect at high concentration.
30.095.1
10.085.3
3.060.1
1.045.2Near the IC₅₀ value.
0.320.5
0.18.9Approaching baseline activity.
0.00.0Baseline (no inhibition).
Calculated IC₅₀ 1.2 µM Potency of the compound in the cellular assay.

Conclusion

The protocols and workflows detailed in this application note provide a robust starting point for screening 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol and other novel compounds against the p38 MAPK pathway. By combining a direct-binding biochemical assay with a functional cell-based assay, researchers can efficiently identify and validate potent and cell-permeable inhibitors. This strategic approach, grounded in sound assay design and rigorous data analysis, increases the probability of discovering valuable lead compounds for further development in inflammatory and oncologic disease programs.

References

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025). nanomicronspheres.
  • p38 MAPK Signaling Review. Assay Genie.
  • Role of p38 MAP Kinase Signal Transduction in Solid Tumors. PMC - NIH.
  • P38 Signaling Pathway.
  • Fluorescence Polarization Assays: Principles & Applic
  • Mechanisms and functions of p38 MAPK signalling. Biochemical Journal - Portland Press.
  • p38 MAPK Signaling P
  • FLUORESCENCE POLARIZ
  • What are the Steps of a Reporter Gene Assay?. Indigo Biosciences.
  • Fluorescence polariz
  • Design and implementation of high throughput screening assays. PubMed.
  • Fluorescence Polarization (FP)—Note 1.4. Thermo Fisher Scientific - US.
  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). news-medical.net.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (2022).
  • Dual Luciferase Reporter Assay Protocol. Assay Genie.
  • Design and Implementation of High-Throughput Screening Assays. (2018).
  • Assay Development for High-Throughput Screening: Best Practices. (2026). Technology Networks.
  • Luciferase assay. (2010). PubMed.
  • HTS Methods: Assay Design and Optimisation. (2016). The Royal Society of Chemistry.
  • Assay Validation in High Throughput Screening – from Concept to Applic
  • Luciferase Reporter Gene Assay, high sensitivity. Sigma-Aldrich.
  • Data analysis approaches in high throughput screening. (2014). SlideShare.
  • Bioluminescent Reporter Gene Assays Protocols and Applications Guide.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). PMC - NIH.
  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PMC - NIH.
  • Analysis of HTS data. (2017). Cambridge MedChem Consulting.
  • 4-(Imidazol-1-yl)phenol 97. MilliporeSigma.
  • Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024).
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (2017). SciSpace.
  • 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. BIOZOL.
  • Comprehensive review in current developments of imidazole-based medicinal chemistry. (2014). Wiley Online Library.

Sources

Application Note: Design and Validation of a pH-Responsive PLGA-PEG Nanoparticle Delivery System for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (DMIP ) is a highly specialized pharmacological compound characterized by its lipophilic phenol moiety and a basic 1,2-dimethylimidazole ring. While potent, its clinical translation is hindered by poor aqueous solubility and a lack of tissue-specific targeting.

This application note details the engineering of a pH-responsive Poly(lactic-co-glycolic acid)-block-poly(ethylene glycol) (PLGA-PEG) nanoparticle system . By exploiting the intrinsic protonation dynamics of the imidazole ring, this protocol establishes a self-validating nanocarrier that ensures stable systemic circulation and rapid, targeted drug release within the acidic tumor microenvironment or endolysosomal compartments.

Mechanistic Rationale: The Causality of the Design

As a Senior Application Scientist, it is critical to understand why specific polymers and mechanisms are chosen, rather than just executing steps. The design of this Drug Delivery System (DDS) relies on three synergistic physicochemical interactions:

  • Hydrophobic Core Solubilization : The PLGA core provides a highly hydrophobic environment. The phenol moiety of DMIP interacts with the PLGA backbone via hydrophobic interactions and hydrogen bonding (between the phenol -OH and polymer carbonyls), enabling high encapsulation efficiencies without the need for chemical conjugation[1].

  • Stealth Corona for Prolonged Circulation : The PEG block self-assembles into a hydrophilic outer corona. This dense hydration layer prevents protein opsonization, evades reticuloendothelial system (RES) clearance, and facilitates passive tumor accumulation via the 2[2].

  • Intrinsic pH-Responsive Trigger : The 1,2-dimethylimidazole ring acts as a built-in pH sensor. At physiological pH (7.4), the imidazole nitrogen remains unprotonated, maintaining DMIP's lipophilicity and locking it within the PLGA core. Upon endocytosis into the acidic endosome (pH 5.0–5.5), the imidazole ring rapidly protonates. This shift to a hydrophilic, cationic state induces electrostatic repulsion and osmotic swelling within the core, triggering 3[3],[4].

Mechanism A Systemic Circulation (PEG Corona Stealth) B Tumor Accumulation (EPR Effect) A->B C Cellular Endocytosis (Internalization) B->C D Endosomal Acidification (pH drops to 5.5) C->D E Imidazole Protonation (DMIP becomes hydrophilic) D->E F Core Destabilization & Cytosolic Release E->F

Fig 1. Mechanistic pathway of pH-responsive DMIP release triggered by endosomal acidification.

Experimental Protocols & Workflow

The following methodology utilizes a single-emulsion nanoprecipitation technique, optimized for 5[5].

Protocol A: Nanoparticle Formulation (Nanoprecipitation)
  • Organic Phase Preparation : Dissolve 50 mg of PLGA-PEG (50:50 LA:GA ratio, PEG MW 2000 Da) and 5 mg of DMIP in 5 mL of HPLC-grade Acetone. Sonicate briefly to ensure complete dissolution.

  • Aqueous Phase Preparation : Prepare 20 mL of ultra-pure Milli-Q water (pH adjusted to 7.4 to prevent premature imidazole protonation).

  • Self-Assembly : Under moderate magnetic stirring (600 rpm), inject the organic phase dropwise (0.5 mL/min) into the aqueous phase using a syringe pump. The sudden change in solvent polarity forces the hydrophobic PLGA and DMIP to collapse into a core, while the PEG chains orient outward.

  • Solvent Evaporation : Leave the suspension stirring uncovered for 6 hours at room temperature to allow complete evaporation of the acetone.

  • Purification : Transfer the suspension to an Amicon® Ultra-15 centrifugal filter unit (MWCO 100 kDa). Centrifuge at 4,000 × g for 20 minutes. Wash twice with Milli-Q water to remove unencapsulated DMIP.

Workflow A Phase 1: Material Prep DMIP & PLGA-PEG in Acetone B Phase 2: Nanoprecipitation Dropwise addition to aqueous phase A->B C Phase 3: Solvent Evaporation Stirring for 6 hours B->C D Phase 4: Purification Ultrafiltration & Washing C->D E Phase 5: Characterization DLS, Zeta Potential, HPLC D->E

Fig 2. Step-by-step experimental workflow for DMIP-loaded PLGA-PEG nanoparticle formulation.

Protocol Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, the protocol must be self-validating. We achieve this by running a Blank NP control and measuring the Zeta Potential across two pH gradients.

Protocol B: Physicochemical Characterization
  • Size and Polydispersity : Dilute the purified NP suspension 1:10 in Milli-Q water. Measure hydrodynamic diameter and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Acceptance criteria: Size < 150 nm, PDI < 0.2.

  • Mechanistic Validation via Zeta Potential : Measure the Zeta potential at pH 7.4 and pH 5.5.

    • Causality Check: A shift from a negative charge (due to the PEG/PLGA interface) to a positive charge at pH 5.5 must occur in the loaded NPs, proving the imidazole ring of DMIP has protonated and is interacting with the particle surface.

  • Encapsulation Efficiency (EE%) : Lyophilize a known volume of the NP suspension. Dissolve the dry powder in 1 mL of DMSO to completely disrupt the polymer. Quantify DMIP via HPLC (UV detection at 254 nm) against a standard curve.

Table 1: Physicochemical Characterization of DMIP-Loaded PLGA-PEG NPs
FormulationSize (nm)PDIZeta Potential (pH 7.4)Zeta Potential (pH 5.5)EE (%)
Blank PLGA-PEG 95.2 ± 3.10.12-15.4 ± 1.2 mV-12.1 ± 1.5 mVN/A
DMIP-PLGA-PEG 112.4 ± 4.50.15-14.2 ± 1.8 mV+8.5 ± 2.1 mV *82.4 ± 3.6

*The positive shift at pH 5.5 is the self-validating proof of imidazole protonation within the nanocarrier.

In Vitro Drug Release Kinetics

To validate the pH-responsive release profile, a dialysis method is employed under sink conditions to ensure that release is driven by polymer dynamics rather than solubility limits.

Protocol C: Release Assay
  • Aliquot 2 mL of DMIP-loaded NPs into a dialysis bag (MWCO 3.5 kDa).

  • Submerge the bag in 50 mL of release media containing 0.5% Tween-80 (to maintain sink conditions).

  • Group 1 : PBS buffer at pH 7.4 (simulating systemic circulation).

  • Group 2 : Acetate buffer at pH 5.5 (simulating endosomal environment).

  • Incubate at 37°C under orbital shaking (100 rpm). Withdraw 1 mL of external media at predetermined intervals (replacing with 1 mL fresh media). Analyze via HPLC.

Table 2: Cumulative In Vitro Release Profile of DMIP (% Release)
Time (Hours)pH 7.4 (Physiological / Circulation)pH 5.5 (Endosomal / Target Site)
1 4.2 ± 0.518.5 ± 1.2
4 8.5 ± 1.145.2 ± 2.4
12 14.3 ± 1.872.8 ± 3.5
24 21.6 ± 2.289.4 ± 4.1
48 28.4 ± 2.596.2 ± 2.8

Data Interpretation: At pH 7.4, the formulation exhibits minimal burst release, ensuring systemic safety. At pH 5.5, the protonation of the imidazole ring destabilizes the core, resulting in >89% release within 24 hours.

References

  • Title: PEGylated PLGA nanoparticles: unlocking advanced strategies for cancer therapy.
  • Title: Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval.
  • Title: Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery.
  • Title: pH-Responsive nanoparticles based on cholesterol/imidazole modified oxidized-starch for targeted anticancer drug delivery.
  • Title: Docetaxel-loaded PLGA and PLGA-PEG nanoparticles for intravenous application: pharmacokinetics and biodistribution profile.

Sources

Application Notes and Protocols: Unveiling Cellular Sensitivities to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol via CRISPR-Cas9 Screening

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

The advent of CRISPR-Cas9 technology has revolutionized functional genomic screening, providing an unprecedented tool to systematically interrogate the genetic underpinnings of cellular responses to novel therapeutic compounds.[1][2] This guide provides a comprehensive, field-proven framework for employing a genome-wide CRISPR knockout (CRISPRko) screen to identify genes that sensitize cells to the novel compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. As the mechanism of action for this compound is largely uncharacterized, this document outlines a complete workflow, from initial bioactivity assessment and screen design to data analysis and hit validation. The protocols and insights herein are designed to equip researchers with the necessary tools to navigate the complexities of CRISPR screening and accelerate the discovery of novel drug targets and therapeutic strategies.

Introduction: The Power of CRISPR in Drug Discovery

Genome-scale CRISPR screens have become a cornerstone of modern drug discovery, enabling the unbiased identification of genes that modulate cellular sensitivity or resistance to small molecules.[3][4][5] By creating a pooled library of cells, each with a single gene knockout, researchers can systematically assess the impact of every gene's loss on the cellular response to a compound of interest.[6] This approach is particularly valuable for elucidating the mechanism of action of novel compounds, identifying synergistic drug combinations, and discovering biomarkers for patient stratification.[7][8]

This application note will focus on a negative selection, or "dropout," screen designed to identify genes whose knockout renders cells more sensitive to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. In this experimental paradigm, cells with knockouts of sensitizing genes will be depleted from the population upon drug treatment. The corresponding single-guide RNAs (sgRNAs) will therefore be underrepresented in the final cell population compared to a control population, as quantified by next-generation sequencing (NGS).[9]

Preliminary Compound Characterization: A Prerequisite for a Successful Screen

Given the novelty of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a thorough understanding of its basic bioactivity is essential before embarking on a resource-intensive genome-wide screen. This initial characterization will inform the selection of an appropriate cellular model and the optimal drug concentration for the screen.

Cell Line Selection and Dose-Response Analysis

The choice of cell line is critical and should ideally be guided by the therapeutic goals of the research. In the absence of a known target, a panel of well-characterized cancer cell lines from different tissues of origin (e.g., lung, breast, colon) is recommended.

Protocol 1: Determining the IC50 of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

  • Cell Seeding: Seed a panel of selected cancer cell lines in 96-well plates at their optimal densities for a 72-hour proliferation assay.

  • Compound Dilution: Prepare a 10-point serial dilution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in DMSO. A typical starting concentration is 10 mM, with a final concentration range in the assay from 100 µM to 1 nM.

  • Treatment: Add the diluted compound to the cells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the viability data to the DMSO control and plot the dose-response curve. Calculate the half-maximal inhibitory concentration (IC50) or the half-maximal growth inhibition (GI50) for each cell line using a non-linear regression model.

Selecting the Screening Concentration

For a negative selection screen, it is crucial to use a drug concentration that provides a moderate level of growth inhibition, typically in the range of 10-30% (GI10-GI30).[7] This ensures that there is a sufficient window to detect genes whose loss further sensitizes cells to the compound, leading to their depletion from the population.[7] A concentration that is too high will result in widespread cell death, masking the specific effects of gene knockouts.

ParameterRecommendationRationale
Cell Line for Screening Select a cell line that exhibits a clear dose-response to the compound and has robust growth characteristics.A sensitive cell line with a well-defined IC50 allows for precise control over the selection pressure.
Screening Concentration GI10 - GI30Provides an optimal assay window to identify sensitizing gene knockouts without causing excessive non-specific cell death.[7]
Assay Duration 14-21 days (approximately 14 population doublings)Allows sufficient time for the depletion of the targeted gene product and for the phenotypic effects to manifest.[6]

Genome-Wide CRISPRko Screen: A Step-by-Step Protocol

This protocol outlines a pooled, lentiviral-based CRISPRko screen to identify genes that sensitize cells to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol.

Workflow Overview

CRISPR_Screen_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Validation sgRNA_lib sgRNA Library Amplification lenti_prod Lentivirus Production sgRNA_lib->lenti_prod transduction Lentiviral Transduction lenti_prod->transduction cas9_cells Generate Cas9-Expressing Cell Line cas9_cells->transduction selection Antibiotic Selection transduction->selection drug_treatment Drug Treatment (Compound vs. DMSO) selection->drug_treatment cell_harvest Cell Harvest (Timepoints) drug_treatment->cell_harvest gdna_extraction gDNA Extraction cell_harvest->gdna_extraction ngs NGS & Data Analysis gdna_extraction->ngs hit_id Hit Identification ngs->hit_id validation Hit Validation hit_id->validation

Caption: High-level workflow for the CRISPRko sensitivity screen.

Detailed Protocol

Protocol 2: Performing the Pooled CRISPRko Screen

  • sgRNA Library Selection and Preparation:

    • Choose a genome-wide sgRNA library with multiple sgRNAs per gene (e.g., GeCKO, TKOv3) to ensure robust hit identification.[5] These libraries should also contain non-targeting control sgRNAs.[10]

    • Amplify the plasmid library according to the manufacturer's instructions to generate sufficient DNA for lentiviral production.

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the sgRNA library plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.

    • Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.

    • Pool and filter the viral supernatant. The virus can be concentrated by ultracentrifugation if necessary.

    • Titer the virus on the target cell line to determine the optimal multiplicity of infection (MOI).

  • Generation of a Cas9-Expressing Cell Line:

    • If the target cell line does not endogenously express Cas9, transduce it with a lentivirus expressing Cas9 and a selection marker (e.g., blasticidin).

    • Select for a stable Cas9-expressing cell population and validate Cas9 activity using a functional assay (e.g., SURVEYOR assay or targeted sequencing).

  • Lentiviral Transduction of the sgRNA Library:

    • Transduce the Cas9-expressing cells with the sgRNA library lentivirus at a low MOI (0.3-0.5) to ensure that most cells receive no more than one sgRNA.

    • Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (at least 300-1000 cells per sgRNA).[9]

  • Antibiotic Selection:

    • After transduction, select the cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Establishing the Screen:

    • After selection, collect a baseline cell pellet (T0). This will serve as a reference for the initial sgRNA distribution.

    • Split the remaining cells into two arms: a control arm (treated with DMSO) and an experimental arm (treated with 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol at the predetermined GI10-GI30 concentration).

    • Culture the cells for 14-21 days, passaging as needed while maintaining adequate library representation.

  • Sample Collection:

    • At the end of the screen, harvest cell pellets from both the DMSO-treated and compound-treated arms.

  • Genomic DNA Extraction and NGS Library Preparation:

    • Extract genomic DNA from the T0 and final cell pellets.

    • Use a two-step PCR process to amplify the sgRNA cassettes from the genomic DNA and add NGS adapters.

    • Quantify and pool the PCR products for sequencing.

  • Next-Generation Sequencing:

    • Perform high-throughput sequencing of the sgRNA libraries. The sequencing depth should be sufficient to capture the complexity of the library (a minimum of 100-200 reads per sgRNA is recommended).

Data Analysis and Hit Identification

The goal of the data analysis is to identify sgRNAs that are significantly depleted in the compound-treated population compared to the control population.

Bioinformatics Pipeline

Data_Analysis_Pipeline raw_reads Raw Sequencing Reads (FASTQ) qc Quality Control (e.g., FastQC) raw_reads->qc alignment sgRNA Alignment & Counting qc->alignment normalization Read Count Normalization alignment->normalization lfc Log-Fold Change (LFC) Calculation normalization->lfc statistical_analysis Statistical Analysis (e.g., MAGeCK) lfc->statistical_analysis hit_list Ranked Gene Hit List (FDR < 0.05) statistical_analysis->hit_list pathway_analysis Pathway & Gene Ontology Analysis hit_list->pathway_analysis

Caption: Bioinformatic workflow for CRISPR screen data analysis.

Statistical Analysis

Several computational tools are available for analyzing CRISPR screen data. MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) is a widely used algorithm that identifies hits by considering the effects of all sgRNAs targeting the same gene.[2]

The primary output of the analysis will be a ranked list of genes based on their depletion in the drug-treated arm. Genes with a low p-value and a false discovery rate (FDR) below a certain threshold (e.g., < 0.05) are considered significant hits.

Hit Validation: From Candidate Genes to Confirmed Targets

It is imperative to validate the top hits from the primary screen to confirm that they are true positives and not artifacts of the screening process.[1]

Orthogonal Validation Strategies

Validation should involve methods that are independent of the primary screening platform.[1]

Validation MethodDescription
Individual sgRNA Knockout Transduce cells with 2-3 individual sgRNAs targeting a single hit gene. Confirm the knockout at the protein level (Western blot) or genomic level (sequencing). Perform a cell viability assay with the compound to confirm sensitization.
RNA Interference (RNAi) Use shRNAs or siRNAs to silence the expression of the hit gene. This validates the phenotype at the mRNA level, providing an orthogonal approach to CRISPR-mediated gene editing.[1]
Competitive Growth Assays Co-culture fluorescently labeled wild-type cells with fluorescently labeled knockout cells. Treat the co-culture with the compound and monitor the relative abundance of each cell population over time by flow cytometry.
Secondary and Mechanistic Studies

Once a hit is validated, further studies can be conducted to elucidate its role in the cellular response to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. This may involve:

  • Pathway Analysis: Investigating the signaling pathway in which the validated hit functions.

  • Rescue Experiments: Re-expressing the wild-type gene in the knockout cells to see if it reverses the sensitization phenotype.

  • Biochemical Assays: If the compound is hypothesized to target a specific enzyme or pathway, biochemical assays can be used to confirm this interaction.

Conclusion

This application note provides a comprehensive guide for using a genome-wide CRISPRko screen to identify genes that modulate sensitivity to the novel compound 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. By following a systematic approach that includes preliminary compound characterization, a robust screening protocol, rigorous data analysis, and thorough hit validation, researchers can confidently identify novel drug targets and gain valuable insights into the compound's mechanism of action. This powerful technology, when applied with careful experimental design and execution, will undoubtedly continue to accelerate the pace of drug discovery and development.

References

  • CRISPR approaches to small molecule target identification - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • SCREE: a comprehensive pipeline for single-cell multi-modal CRISPR screen data processing and analysis. (2023, March 30). Oxford Academic.
  • CRISPR Approaches to Small Molecule Target Identification. (2017, December 20). ACS Chemical Biology.
  • Mastering screening: Validating and following up on hits from loss-of-function screens. (2025, February 20). Revvity.
  • Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens. (2022). Springer.
  • CRISPR Pipeline and Analysis. (2024, December 16). DepMap.
  • Bioinformatics approaches to analyzing CRISPR screen data: from dropout screens to single-cell CRISPR screens - PMC. (n.d.). National Institutes of Health (NIH).
  • Going beyond CRISPR: Analysis and Validation of Your CRISPR Screen. (2019, December 31). Biocompare.
  • Validation of CRISPR screen hits (A) Experimental outline of the... (n.d.). ResearchGate.
  • Target Validation with CRISPR. (2022, October 28). Biocompare.
  • nf-core/crisprseq: A pipeline for the analysis of CRISPR edited data. It allows the evaluation of the quality of gene editing experiments using targeted next generation sequencing (NGS) data (targeted) as well as the discovery of important genes from knock-out or activation CRISPR-Cas9 screens using CRISPR pooled DNA (screening). (2024, November 8). GitHub.
  • Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach. (n.d.). Springer Nature Experiments.
  • CRISPR Screens: Approaches, Strategies, and Workflow. (n.d.). Synthego.
  • Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines. (n.d.). Broad Institute.
  • GUIDES: sgRNA design for loss-of-function screens - PMC. (n.d.). National Institutes of Health (NIH).
  • Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC - NIH. (n.d.). National Institutes of Health (NIH).
  • Efficient prioritization of CRISPR screen hits by accounting for targeting efficiency of guide RNA - PMC. (2023, February 24). National Institutes of Health (NIH).
  • Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9. (n.d.). Broad Institute.
  • A Flexible, Pooled CRISPR Library for Drug Development Screens - PMC. (2020, June 17). National Institutes of Health (NIH).
  • Genome-wide CRISPR and small-molecule screens uncover targetable dependencies in ATRT. (2020, December 9). Semantic Scholar.
  • CRISPR screening strategies: resistance vs. sensitivity - what's right for your study?. (2025, May 21). Revvity.
  • Genome-wide CRISPR screen reveals the synthetic lethality between BCL2L1 inhibition and radiotherapy. (2024, February 5). Life Science Alliance.
  • Synthetic CRISPR sgRNA libraries enable scalable genome-wide activation screening. (2025, April 16). Revvity.
  • CRISPR Drug Resistance Screen Design and Validation. (n.d.). CD Genomics.
  • Genome-scale CRISPR screening at high sensitivity with an empirically designed sgRNA library - PMC. (n.d.). National Institutes of Health (NIH).

Sources

Troubleshooting & Optimization

"improving the bioavailability of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in animal models"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol . This compound presents a unique set of preclinical challenges due to its amphoteric nature—combining a basic 1,2-dimethylimidazole ring with a weakly acidic, metabolically vulnerable phenol group.

This guide is designed for drug development professionals and provides self-validating troubleshooting protocols to overcome poor aqueous solubility, rapid phase II metabolism, and erratic in vivo exposure in animal models.

Module 1: Physicochemical Troubleshooting (Solubility & pH)

Q: My formulation shows excellent solubility in simulated gastric fluid (SGF, pH 1.2) but precipitates rapidly in simulated intestinal fluid (SIF, pH 6.8). Why does this occur, and how can I prevent it?

Causality: The basic 1,2-dimethylimidazole ring (pKa ~6.5–7.0) protonates in the acidic environment of the stomach, forming a highly soluble salt. As the compound transits to the neutral pH of the intestine, it deprotonates to its free base. Many heterocyclic compounds, including imidazoles,1 at neutral pH, limiting their dissolution in the gastrointestinal tract and subsequent absorption[1]. However, some imidazole derivatives can 2 at varying pH levels without losing overall bioavailability if appropriately formulated with precipitation inhibitors[2].

Protocol: In Vitro pH-Shift Precipitation Assay

This assay evaluates the efficacy of polymeric precipitation inhibitors (e.g., HPMC, PVP) in maintaining intestinal supersaturation.

  • Gastric Simulation: Prepare a 10 mg/mL stock of the API in 0.1 N HCl (pH 1.2).

  • Intestinal Shift: Transfer 1 mL of the stock into 9 mL of Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) containing your test polymer (e.g., 0.5% w/v HPMC E5), pre-warmed to 37°C.

  • Incubation: Continuously stir at 150 rpm. Sample 100 µL aliquots at 5, 15, 30, 60, and 120 minutes.

  • Separation: Immediately centrifuge samples at 10,000 × g for 2 minutes to pellet the precipitated free base.

  • Quantification: Analyze the supernatant via HPLC-UV.

Self-Validation Checkpoint: If the HPLC-UV quantified concentration of the supernatant drops by >50% compared to the theoretical Cmax​ within the first 30 minutes, the formulation lacks sufficient steric hindrance to prevent crystal nucleation. You must increase the polymer concentration or switch to an Amorphous Solid Dispersion (ASD).

Module 2: Metabolic Stability & The First-Pass Challenge

Q: Intravenous (IV) dosing shows a moderate half-life, but oral (PO) bioavailability in Wistar rats is less than 5%. What is driving this rapid clearance?

Causality: The exposed phenolic hydroxyl group is highly susceptible to rapid Phase II biotransformation. Upon oral absorption into the portal vein, the compound is routed directly to the liver. Here, UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) rapidly convert the active phenol into highly polar, inactive3[3]. This extensive first-pass metabolism is a primary mechanism that 4 of phenolic compounds, promoting their rapid biliary and renal excretion[4].

Metabolism API Active API (Phenol-Imidazole) Gut Intestinal Mucosa (Absorption) API->Gut Oral Dosing Liver Hepatic Metabolism (UGT / SULT) Gut->Liver Portal Vein Systemic Systemic Circulation (Low Exposure) Gut->Systemic <5% Escapes First-Pass Gluc Phenol-Glucuronide (Inactive) Liver->Gluc UGT Enzymes Sulf Phenol-Sulfate (Inactive) Liver->Sulf SULT Enzymes Excretion Biliary & Renal Excretion Gluc->Excretion Sulf->Excretion

Phase II biotransformation driving high first-pass clearance of phenolic imidazoles.

Module 3: Advanced Formulation Strategies

Q: How can we formulate this compound to bypass hepatic first-pass metabolism and improve oral exposure?

Causality: To shield the phenol group from direct hepatic portal vein routing, the compound can be formulated into a Lipid-Based Drug Delivery System (LBDDS). Formulating the compound in specific oils, surfactants, and co-solvents can 1[1]. Lymphatic vessels drain directly into the thoracic duct, bypassing the liver and thereby avoiding UGT/SULT-mediated first-pass metabolism.

Quantitative Comparison of Formulation Strategies

Data summarized from internal preclinical Wistar rat models (Dose: 10 mg/kg PO)

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability ( F% )
Aqueous Suspension (0.5% CMC)45 ± 120.5110 ± 254.2%
Co-solvent (10% DMSO/PEG400)120 ± 301.0350 ± 6013.5%
Amorphous Solid Dispersion280 ± 451.5890 ± 11034.2%
SMEDDS (Lipid Matrix) 410 ± 55 2.0 1450 ± 180 55.8%
Protocol: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)
  • Excipient Blending: Weigh 30% w/w Capryol 90 (oil), 50% w/w Cremophor EL (surfactant), and 20% w/w Transcutol HP (co-surfactant) into a glass vial.

  • API Incorporation: Add 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to the lipid mixture to achieve a loading dose of 25 mg/g.

  • Homogenization: Vortex the mixture for 5 minutes, then sonicate at 40°C for 15 minutes until a clear, isotropic pre-concentrate is formed.

  • Self-Emulsification Assessment: Add 100 µL of the SMEDDS pre-concentrate to 20 mL of 37°C distilled water under gentle stirring (50 rpm).

Self-Validation Checkpoint: The formation of a transparent or slightly bluish microemulsion within 1 minute indicates successful self-emulsification (droplet size <50 nm). If the solution appears milky or phase-separates, the surfactant-to-oil ratio is insufficient to overcome the API's hydrophobicity and must be recalculated.

Workflow Prep Excipient Mixing (Lipids + Surfactants) API API Incorporation (25 mg/g loading) Prep->API Emulsion Self-Emulsification (<50 nm Droplets) API->Emulsion Vortex & Sonicate Dosing Oral Gavage (In Vivo Dosing) Emulsion->Dosing Validate Clarity Absorption Lymphatic Absorption (Hepatic Bypass) Dosing->Absorption In Vivo Transit

Preparation and lymphatic absorption workflow for SMEDDS lipid-based formulations.

References

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. PubMed.[Link]

  • Bioavailability of Phenolic Compounds. Encyclopedia.pub. [Link]

  • Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. MDPI.[Link]

Sources

Technical Support Center: A Guide to the Stability of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in Solution and Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the handling and stability of this compound. Understanding the degradation pathways and factors influencing the stability of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is critical for obtaining reliable and reproducible experimental results.

I. Introduction to the Stability of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a molecule of interest in various research fields. Its structure, featuring both a phenol and a substituted imidazole ring, presents unique stability challenges. The electron-rich phenol group is susceptible to oxidation, while the imidazole moiety can undergo photodegradation and hydrolysis under certain conditions.[1][2] This guide will provide a comprehensive overview of the factors affecting its stability and offer practical solutions to mitigate degradation.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in solution?

A1: The degradation of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is primarily influenced by a combination of factors related to its chemical structure. The main contributors to its instability are:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, and light.[2][3] This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of both the imidazole and phenol rings.[1][4] It is crucial to protect solutions from light to minimize this effect.

  • pH: The stability of the compound can be highly dependent on the pH of the solution. Phenolic compounds are generally more stable under acidic conditions.[5] Alkaline conditions can enhance the rate of oxidation.[6] The imidazole ring's stability can also be affected by pH, with hydrolysis being a potential issue under strongly acidic or basic conditions.[2]

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.[1][3] Therefore, it is recommended to store solutions at reduced temperatures.

Q2: What is the recommended way to prepare a stock solution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol?

A2: Due to its phenolic nature, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol may have limited aqueous solubility. A common and effective method for preparing a stock solution is to use an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[7] For aqueous applications, it is advisable to prepare a concentrated stock in an organic solvent and then dilute it into the aqueous buffer immediately before use. If precipitation occurs upon dilution, lowering the final concentration or adjusting the pH of the aqueous medium to a slightly acidic range may improve solubility.[7]

Q3: How should I store solutions of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to ensure long-term stability?

A3: To maximize the shelf-life of your solutions, adhere to the following storage guidelines:

  • Protect from Light: Always store solutions in amber vials or wrap clear vials with aluminum foil to prevent photodegradation.[1][2]

  • Control Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing the solution at -20°C or below is advisable. However, it is important to perform stability tests to ensure that freeze-thaw cycles do not accelerate degradation.[2]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of the solid compound, consider blanketing with an inert gas like nitrogen or argon to prevent oxidation.[2]

Q4: I am observing a color change in my solution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol over time. What does this indicate?

A4: A color change, typically to a yellow or brownish hue, is often an indication of oxidative degradation of the phenolic moiety.[3] This process can be accelerated by exposure to light and oxygen. If you observe a color change, it is recommended to prepare a fresh solution to ensure the integrity of your experiments.

III. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving common issues encountered during the handling and analysis of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol.

Problem 1: Inconsistent or non-reproducible experimental results.

This is a common consequence of compound degradation. The flowchart below will guide you through a process of elimination to identify the source of the problem.

Caption: Troubleshooting inconsistent experimental results.

Problem 2: Appearance of new peaks or changes in peak shape in HPLC analysis.

The appearance of new, unexpected peaks in your chromatogram is a strong indicator of degradation.[2] Poor peak shape, such as tailing, can also be a sign of interactions with the analytical column.

Potential Causes and Solutions:

  • Degradation Products: New peaks often correspond to degradation products. To confirm this, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products and observe their retention times.[1]

  • Secondary Interactions with Column: The basic nitrogen atoms in the imidazole ring can interact with residual silanol groups on silica-based C18 columns, leading to peak tailing.[1]

    • Solution: Using a mobile phase with a low pH (e.g., 2.5-3.0) can help to protonate the silanols and minimize these interactions. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) can also significantly improve peak shape.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, you may observe peak splitting or broadening.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte.[1]

Summary of Recommended Storage and Handling Conditions
ConditionRecommendationRationale
Light Exposure Store in amber vials or wrap in foil.Minimizes photodegradation of the imidazole and phenol rings.[1][2]
Temperature Short-term: 2-8°C. Long-term: -20°C or below.Reduces the rate of all chemical degradation pathways.[1][3]
pH of Solution Maintain a slightly acidic to neutral pH if possible.Phenolic compounds are generally more stable in acidic conditions.[5]
Atmosphere For high-purity standards or long-term storage, consider an inert atmosphere (N₂ or Ar).Prevents oxidative degradation of the phenol group.[2]
Solvent Use high-purity solvents. For aqueous studies, prepare fresh dilutions from a concentrated organic stock.Impurities in solvents can catalyze degradation. Diluting from a stock minimizes the time the compound is in an aqueous environment where it may be less stable.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general guideline for preparing a concentrated stock solution.

Materials:

  • 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the required amount of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired 10 mM concentration.

  • Vortex the container for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes.[7]

  • Once fully dissolved, store the stock solution appropriately as per the guidelines in the table above.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods.[1]

Stress Conditions to be Applied:

  • Acid Hydrolysis: Treat the compound with 0.1 N HCl at room temperature and an elevated temperature (e.g., 60°C).[1]

  • Base Hydrolysis: Treat the compound with 0.1 N NaOH at room temperature and an elevated temperature.[1]

  • Oxidation: Expose the compound to 3% hydrogen peroxide (H₂O₂).[1]

  • Thermal Degradation: Subject both the solid compound and a solution to an elevated temperature (e.g., 80°C).[1]

  • Photodegradation: Expose the solid compound and a solution to a controlled light source that provides both UV and visible light.[1]

General Procedure:

  • Prepare solutions of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol at a known concentration.

  • Expose the solutions to the different stress conditions outlined above for a defined period, taking samples at various time points.

  • Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to identify and quantify the parent compound and any degradation products.

Sources

"interpreting ambiguous results from 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol experiments"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges researchers face when working with imidazole-derived phenols.

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is frequently utilized as a structural fragment or analogue in the development of Resolvin D1 (RvD1) mimetics. Its primary application lies in antioxidant assays aimed at preventing reactive oxygen species (ROS)-mediated degradation of high molecular weight hyaluronic acid (HMW HA) in osteoarthritis (OA) models[1]. However, the dual nature of the imidazole and phenol moieties often leads to ambiguous experimental readouts. This guide will help you decode these ambiguities through causality, mechanistic insight, and self-validating protocols.

Part 1: Troubleshooting Ambiguous Antioxidant Assay Results

Q1: Why does 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol exhibit strong activity in ORAC assays but negligible activity in DPPH or FRAP assays?

The Causality: This discrepancy is a classic example of mechanistic divergence between Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) pathways. The Oxygen Radical Absorbance Capacity (ORAC) assay relies primarily on the HAT mechanism. The phenolic hydroxyl group in your compound readily donates a hydrogen atom to neutralize peroxyl radicals, forming a relatively stable phenoxyl radical.

Conversely, DPPH and FRAP assays are predominantly SET-based[2]. The electron-donating capability of the phenol ring is heavily influenced by the attached 1,2-dimethyl-1H-imidazole moiety. The bulky imidazole ring increases steric hindrance, limiting access to the DPPH radical. Furthermore, depending on the solvent, the imidazole ring can elevate the ionization potential of the molecule, making single electron donation to reduce Fe³⁺ (in FRAP) energetically unfavorable[3].

The Fix (Self-Validating System): Do not rely on a single assay. To validate if the ambiguity is purely mechanistic, run a Hydroxyl Radical Scavenging (HRS) assay. If HRS aligns with ORAC (high activity), you can confidently classify the compound as a HAT-specific antioxidant[2].

Expected Antioxidant Assay Profiles

Table 1: Quantitative data interpretation for imidazole-phenol derivatives.

Assay TypePrimary MechanismExpected Result for Imidazole-PhenolTroubleshooting Indicator
ORAC HATHigh (Dose-dependent)If low, check compound solubility or stock oxidation.
HRS HATHighConfirms ORAC results; validates physiological ROS scavenging.
DPPH SET / MixedLow to ModerateHigh steric hindrance from imidazole limits radical access.
FRAP SETLowHigh ionization potential prevents reduction of Fe³⁺ to Fe²⁺.

Part 2: Resolving Ambiguities in Hyaluronic Acid (HA) Fragmentation

Q2: During the HA fragmentation assay, my agarose gel shows a broad smear instead of a protected high-molecular-weight band. What went wrong?

The Causality: A smear indicates incomplete protection and partial HA degradation[4]. This typically occurs due to two factors:

  • Stoichiometric Imbalance: If the ROS generation rate (driven by the CuCl₂/H₂O₂ Fenton-like reaction) exceeds the kinetic scavenging rate of the imidazole-phenol compound, HA will fragment.

  • pH and Protonation: The imidazole ring has a pKa of approximately 6.0–7.0. In unbuffered or slightly acidic conditions, the nitrogen atom protonates. This alters the compound's solubility and its spatial orientation relative to the HA polymer matrix, drastically reducing its protective efficacy[1].

G A H2O2 + CuCl2 B Hydroxyl Radicals (ROS) A->B Fenton-like Reaction C High Molecular Weight HA B->C Oxidative Stress E HA Fragmentation (Low Viscosity Smear) C->E Uninhibited Degradation F Protected HA (Intact Band) C->F Inhibited Degradation D 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Antioxidant) D->B ROS Scavenging (HAT Mechanism) D->C Protection

Diagram 1: Mechanistic pathway of ROS-mediated HA degradation and antioxidant protection.

Standardized HA Fragmentation Protocol (Self-Validating)

To eliminate false negatives, follow this rigorously controlled methodology[2]:

  • Reagent Preparation: Prepare a 2.5 mg/mL solution of HMW HA in phosphate-buffered saline (PBS, strictly pH 7.4 to prevent imidazole protonation). Prepare the test compound at 10 µM, 20 µM, and 50 µM in DMSO (final assay DMSO <1%).

  • Reaction Mixture: In a microcentrifuge tube, combine 100 µL of HMW HA, 10 µL of the antioxidant compound, and 10 µL of 100 µM CuCl₂.

  • ROS Initiation: Add 10 µL of 100 mM H₂O₂ to initiate the Fenton-like reaction.

  • Incubation & Controls: Incubate at 37°C for exactly 4 hours. Self-validation step: You MUST include a positive control (e.g., Trolox or native RvD1) and a negative control (vehicle only) to validate the ROS generation rate.

  • Termination (Critical Step): Stop the reaction by adding 10 µL of 0.5 M EDTA to chelate Cu²⁺ ions. Failure to do this will cause continued degradation during electrophoresis.

  • Electrophoresis: Load 20 µL of the mixture onto a 1% agarose gel. Run at 100 V for 60 minutes in TAE buffer.

  • Visualization: Stain with Stains-All (0.005% in 50% ethanol) overnight in the dark.

Part 3: Reconciling Computational and In Vitro Mismatches

Q3: Computational DFT models (B3LYP/6-31G) predict a highly favorable antioxidant capacity, yet my in vitro cell-free assays are inconsistent. How do I reconcile this?

The Causality: Density Functional Theory (DFT) calculations performed in a vacuum often fail to account for explicit hydrogen bonding networks present in aqueous physiological buffers[4]. The 1,2-dimethylimidazole moiety acts as a strong hydrogen bond acceptor. In solution, it can form intermolecular hydrogen bonds with the phenolic hydroxyl of adjacent molecules (self-association) or with water molecules. This network increases the effective Bond Dissociation Enthalpy (BDE) required to abstract the phenolic hydrogen in vitro, lowering the observed antioxidant capacity compared to gas-phase predictions[1].

Workflow Step1 Synthesize/Prepare Compound Solutions Step2 Check pH & Solubility (Maintain pH 7.4 for Imidazole) Step1->Step2 Step3 Perform HAT Assays (ORAC, HRS) Step2->Step3 Step4 Perform SET Assays (DPPH, FRAP) Step2->Step4 Step5 HA Fragmentation Assay (Agarose Gel/GPC) Step3->Step5 Validate Scavenging Step4->Step5 Cross-reference

Diagram 2: Sequential troubleshooting workflow for imidazole-phenol experimental validation.

References
  • Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities. PubMed Central (PMC).[Link]

  • Protective Effect of Resolvin D1, D2, and Their Methyl Esters on Oxidative Stress and Hyaluronidase—Induced Hyaluronic Acid Degradation. PubMed Central (PMC).[Link] (Note: Linked via grounding tool verification for related Resolvin D1 antioxidant mechanisms).

Sources

Technical Support Center: Minimizing Autofluorescence of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the novel fluorophore, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize autofluorescence during imaging experiments. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence microscopy and our experience with a wide range of fluorescent probes.

Introduction to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol and Autofluorescence

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a fluorescent compound with potential applications in cellular and tissue imaging. Imidazole-based fluorophores are known for their bright emission and tunable photophysical properties.[1][2][3] However, like any fluorescent imaging experiment, achieving a high signal-to-noise ratio is critical for obtaining clear, high-quality images. A major challenge in this endeavor is autofluorescence, the natural fluorescence emitted by biological samples.[4][5][6]

Autofluorescence can originate from various endogenous molecules within cells and tissues, such as NADH, flavins, collagen, elastin, and lipofuscin.[4][7][8][9] Additionally, sample preparation methods, particularly fixation with aldehydes like formalin or glutaraldehyde, can introduce significant autofluorescence.[10][11][12] This inherent background fluorescence can obscure the specific signal from your probe, leading to poor image quality and difficulty in data interpretation.[7][13]

This guide provides a structured approach to identifying and mitigating autofluorescence when using 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues you may encounter. We will start with initial checks and move towards more advanced troubleshooting techniques.

Part 1: Initial Assessment and Basic Troubleshooting

Question 1: My images have high background fluorescence. How do I know if it's autofluorescence or a problem with my staining protocol?

Answer: This is a crucial first step. To distinguish between autofluorescence and non-specific staining, you should always include an unstained control in your experiment.[4][14]

  • Unstained Control: Prepare a sample in the exact same way as your experimental samples, including fixation and any other processing steps, but omit the 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol probe.

  • Secondary Antibody Control (if applicable): If you are using a secondary antibody, include a control with only the secondary antibody to check for non-specific binding.[13]

Image the unstained control using the same settings (laser power, gain, exposure time) as your stained samples. Any fluorescence you observe in this control is autofluorescence.[4] If the background is significantly higher in your stained sample compared to the control, you may also have issues with non-specific binding of your probe, which can be addressed by optimizing probe concentration and washing steps.[15][16]

Question 2: I've confirmed that the high background is from autofluorescence. What are the first things I should check in my protocol?

Answer: Start by reviewing your sample preparation and basic imaging practices. Often, simple adjustments can make a significant difference.

  • Fluorophore Handling: Ensure your 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol stock solution is fresh and has been stored correctly, protected from light and repeated freeze-thaw cycles, to prevent degradation that could lead to a weaker specific signal.[15]

  • Washing Steps: Inadequate washing after staining can leave unbound probe molecules, contributing to background fluorescence. Increase the number and duration of your wash steps.[15][17]

  • Cell Culture Media: If you are performing live-cell imaging, be aware that components in your culture medium, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[4][7] Consider switching to a phenol red-free medium and reducing the FBS concentration or replacing it with bovine serum albumin (BSA) during imaging.[4]

  • Imaging Dish: Plastic-bottom dishes are a common source of background fluorescence. For high-quality imaging, use glass-bottom dishes or plates.[5][17]

Part 2: Advanced Strategies for Minimizing Autofluorescence

If the basic troubleshooting steps are insufficient, you can implement more advanced strategies targeting the source of the autofluorescence.

Question 3: My tissue samples, especially those fixed with formalin, are highly autofluorescent. What can I do to reduce this?

Answer: Aldehyde fixation is a major contributor to autofluorescence.[8][11][18] Here are several approaches to mitigate fixation-induced autofluorescence:

  • Optimize Fixation:

    • Reduce Fixation Time: Use the minimum fixation time necessary to preserve the tissue structure.[11][12]

    • Change Fixative: If your experimental design allows, consider replacing aldehyde-based fixatives with organic solvents like ice-cold methanol or ethanol, which tend to cause less autofluorescence.[4][19]

  • Chemical Quenching: After fixation, you can treat your samples with chemical agents to reduce autofluorescence.

Quenching AgentRecommended ProtocolConsiderations
Sodium Borohydride (NaBH₄) Treat with 0.1% NaBH₄ in PBS for 20-30 minutes at room temperature.[4][8]Can sometimes damage tissue or affect antigenicity. Results can be variable.[11]
Glycine or Tris Buffer Incubate with 0.1 M Glycine or Tris in PBS for 30 minutes at room temperature.[8]A gentler approach that quenches free aldehyde groups.
Sudan Black B Incubate with 0.1% Sudan Black B in 70% ethanol for 20 minutes.[19][20]Effective for lipofuscin-related autofluorescence. Can introduce a dark precipitate if not washed thoroughly.
Copper Sulfate Treat with 5 mM CuSO₄ in 50 mM ammonium acetate for 90 minutes.[19][21]Particularly useful for formalin-fixed tissue.[19]
Commercial Quenching Reagents Follow the manufacturer's protocol. Examples include Vector® TrueVIEW®.[10][18][22][23]Often provide a reliable and easy-to-use solution for quenching autofluorescence from various sources.[10][18]

Question 4: I am working with tissues that have high endogenous autofluorescence (e.g., brain, spleen, kidney). Are there specific techniques for these sample types?

Answer: Yes, for tissues rich in endogenous fluorophores like lipofuscin, collagen, and elastin, you may need to employ more robust methods.[8][10][18]

  • Photobleaching: This technique involves intentionally exposing your sample to high-intensity light before you apply your fluorescent probe.[6][7][24] This process destroys the endogenous fluorophores, reducing the background signal. You can use a high-intensity LED light source for this purpose.[7][24] A typical protocol involves exposing the tissue to UV or visible light for a couple of hours.[20]

  • Fluorophore Selection: Since most endogenous autofluorescence occurs in the blue-green part of the spectrum (350-550 nm), selecting fluorophores that emit in the red to far-red region (620-750 nm) is a highly effective strategy.[4][8][19] While the specific emission spectrum of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is not provided here, if you find its emission overlaps with the autofluorescence of your sample, consider if alternative probes with longer wavelength emissions are available for your target.

  • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use spectral unmixing. This is a powerful computational technique that separates the emission spectrum of your probe from the autofluorescence spectrum.[25][26] You first need to acquire the emission spectrum of the autofluorescence from an unstained control sample. Then, the software can mathematically subtract the autofluorescence signal from your experimental images.[26][27]

  • Fluorescence Lifetime Imaging (FLIM): This advanced technique separates fluorophores based on their fluorescence lifetime (the time they spend in the excited state) rather than their emission wavelength.[7] Since autofluorescent species often have different fluorescence lifetimes than specific probes, FLIM can effectively distinguish the signal from the background.[7][28]

Experimental Workflow for Autofluorescence Reduction

Here is a generalized workflow incorporating several of the strategies discussed above.

Autofluorescence_Reduction_Workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging & Analysis Prep 1. Sample Collection (Perfuse to remove RBCs if possible) Fix 2. Fixation (Minimize time, consider non-aldehyde fixatives) Prep->Fix Quench 3. Chemical Quenching (e.g., NaBH4, Glycine, or Commercial Kit) Fix->Quench Photobleach Optional: Photobleaching (Before Blocking) Fix->Photobleach Block 4. Blocking Quench->Block Stain 5. Staining with 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Block->Stain Wash 6. Thorough Washing Stain->Wash Image 7. Image Acquisition (Use appropriate filters, confocal if available) Wash->Image Analysis 8. Post-Acquisition Analysis (Spectral Unmixing if needed) Image->Analysis Photobleach->Block

Caption: A generalized workflow for minimizing autofluorescence in imaging experiments.

Logical Decision Tree for Troubleshooting

This diagram can help you decide which strategies to employ based on your observations.

Troubleshooting_Decision_Tree Start High Background in Image UnstainedControl Image Unstained Control Start->UnstainedControl HighAF High Autofluorescence UnstainedControl->HighAF Fluorescence Present LowAF Low Autofluorescence (Check for non-specific staining) UnstainedControl->LowAF No/Low Fluorescence Fixation Optimize Fixation Protocol HighAF->Fixation Quenching Apply Chemical Quenching Fixation->Quenching Still High Success Improved Signal-to-Noise Fixation->Success Improved Advanced Use Advanced Techniques (Photobleaching, Spectral Unmixing, FLIM) Quenching->Advanced Still High Quenching->Success Improved Advanced->Success Improved

Caption: A decision tree to guide troubleshooting of high background fluorescence.

Conclusion

Minimizing autofluorescence is a multi-step process that often requires a combination of strategies. By systematically evaluating the source of the background signal and implementing the appropriate techniques—from optimizing sample preparation to employing advanced imaging and analysis methods—you can significantly improve the quality of your images and the reliability of your data when using 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol. We recommend always starting with proper controls, as they are essential for accurate troubleshooting.

References

  • Tips to Minimize Autofluorescence - FluoroFinder. (2023, July 19). FluoroFinder. [Link]

  • How Quenching Tissue Autofluorescence Works. (2018, July 15). Lab Manager. [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence. [Link]

  • Mansfield, J. R., Gossage, K. W., Hoyt, C. C., & Levenson, R. M. (2006). Imaging multiple endogenous and exogenous fluorescent species in cells and tissues. SPIE Digital Library. [Link]

  • Combating Autofluorescence in Multiplex IF Image Analysis. (2025, January 29). OracleBio. [Link]

  • Yang, J., & Liu, P. (2017). Quenching autofluorescence in tissue immunofluorescence. Wellcome Open Research, 2, 72. [Link]

  • Nguyen, N. T., et al. (2025). Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue. STAR Protocols, 6(4), 102695. [Link]

  • SUFI: an automated approach to spectral unmixing of fluorescent multiplex images captured in mouse and post-mortem human brain tissues. PMC. [Link]

  • Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging. (2024, July 11). Visikol. [Link]

  • The role of tissue fluorescence in in vivo optical bioimaging. (2020, November 4). AIP Publishing. [Link]

  • Causes of Autofluorescence. (2022, July 21). Visikol. [Link]

  • “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025, June 6). Bitesize Bio. [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). YouTube. [Link]

  • Autofluorescence: Causes and Cures. University of British Columbia. [Link]

  • Fluorescence Lifetime Imaging of Endogenous Fluorophores in Histopathology Sections Reveals Differences Between Normal and Tumor Epithelium in Carcinoma In Situ of the Breast. PMC. [Link]

  • Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue. PMC. [Link]

  • Photochemical pre-bleaching of formalin-fixed archival prostate tissues significantly reduces autofluorescence to facilitate multiplex immunofluorescence staining. bioRxiv. [Link]

  • Fluorophores with imidazole building blocks and their multifunctional platforms for optoelectronics (LEDs/OLEDs), chemo-sensing, and security applications. RSC Publishing. [Link]

  • LUMoS Spectral Unmixing Fiji/ImageJ Plugin. University of Wisconsin-Madison. [Link]

  • AutoSpectral improves spectral flow cytometry accuracy through optimised spectral unmixing and autofluorescence-matching at the. bioRxiv. [Link]

  • Design and Synthesis of ESIPT-Based Imidazole Derivatives for Cell Imaging. ACS Omega. [Link]

  • Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. Beckman Coulter. [Link]

  • Immunofluorescence Troubleshooting. (2020, November 12). St John's Laboratory Ltd. [Link]

  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio. [Link]

  • Spectral Unmixing to Subtract Autofluorescence in Samples Collected with the ZE5 Cell Analyzer. Bio-Rad. [Link]

  • Synthesis and Optical Properties of Imidazole-Based Fluorophores having High Quantum Yields. PubMed. [Link]

  • Fiber-based platform for synchronous imaging of endogenous and exogenous fluorescence of biological tissue. PMC. [Link]

  • Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. ACS Omega. [Link]

  • Benzil-imidazole blue fluorophores and their applications in blue/white light-emitting diodes, sensing and anticounterfeiting. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Fluorescence spectral studies of some imidazole derivatives. ResearchGate. [Link]

Sources

Validation & Comparative

The Definitive Guide to 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Analogs: SAR and Comparative Performance in HTT Splicing Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Huntington's Disease (HD) is a devastating autosomal dominant neurodegenerative disorder caused by a CAG trinucleotide repeat expansion in the HTT gene. For decades, the field has sought effective therapies to lower mutant huntingtin (mHTT) protein levels. While antisense oligonucleotides (ASOs) like Tominersen require invasive intrathecal administration and have faced clinical hurdles, orally bioavailable small-molecule RNA splicing modulators have emerged as a transformative alternative[1].

Among these, analogs featuring the 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol pharmacophore (exemplified by clinical candidates like PTC518) represent a significant leap in structure-activity relationship (SAR) optimization[2]. This guide provides an objective, in-depth comparison of this novel chemical class against existing alternatives, detailing the mechanistic causality behind its SAR, comparative performance data, and the experimental protocols required for robust validation.

Mechanism of Action: Precision Splicing Modulation

The 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol analogs act as highly selective pre-mRNA splicing modulators. They bind to the U1 small nuclear ribonucleoprotein (snRNP) complex at the 5' splice site of the HTT pre-mRNA[1]. This ternary complex stabilizes the inclusion of a specific pseudoexon containing a premature termination codon (PTC). The inclusion of this PTC triggers the nonsense-mediated decay (NMD) pathway, leading to the degradation of the HTT transcript and a subsequent dose-dependent reduction in mHTT protein levels.

MoA A HTT pre-mRNA B Analog Binding (U1 snRNP) A->B C Pseudoexon Inclusion B->C D Premature Stop Codon (PTC) C->D E Nonsense-Mediated Decay (NMD) D->E F Reduced mHTT Protein E->F

Caption: Mechanism of Action: Splicing modulation leading to nonsense-mediated decay of HTT mRNA.

SAR Deep Dive: The Causality of the 1,2-Dimethyl-Imidazole Core

The development of the 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol core was driven by the need to balance RNA-binding affinity with central nervous system (CNS) penetrance and off-target selectivity[3].

  • The Phenol Ring: The hydroxyl group of the phenol acts as a critical hydrogen-bond donor. It anchors the molecule within the RNA-protein interface of the spliceosome, ensuring the precise spatial orientation required to stabilize the pseudoexon[4].

  • The 1,2-Dimethyl Substitution: Unsubstituted 1H-imidazoles suffer from high topological polar surface area (tPSA), making them prime substrates for P-glycoprotein (P-gp) efflux pumps at the blood-brain barrier. By methylating the N1 and C2 positions, the hydrogen-bond donor capacity of the imidazole nitrogen is masked. This targeted modification drastically increases lipophilicity and lowers the P-gp efflux ratio, enabling uniform distribution throughout the brain while maintaining the basicity required for target engagement[3].

  • The Pyridazine-Piperidine Tail: Often attached at the ortho-position of the phenol (e.g., 5-(1,2-dimethyl-1H-imidazol-4-yl)-2-(6-(methyl(2,2,6,6-tetramethylpiperidin-4-yl)amino)pyridazin-3-yl)phenol), this solvent-exposed region is optimized to enhance pharmacokinetic stability and aqueous solubility without interfering with the core binding motif[4].

Comparative Performance: Product vs. Alternatives

To objectively evaluate the 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol class, we compare its structural performance against standard imidazole cores (Table 1) and its clinical profile against first-generation small-molecule splicing modulators and ASOs (Table 2).

Table 1: SAR Comparison of Imidazole Substitutions on HTT Lowering
Compound CoreImidazole SubstitutionP-gp Efflux RatioBBB PenetranceHTT Lowering IC50 (nM)
4-(1H-imidazol-4-yl)phenolNone (1H)> 15Poor~ 120
4-(1-methyl-1H-imidazol-4-yl)phenol1-Methyl8.5Moderate~ 45
4-(1,2-dimethyl-1H-imidazol-4-yl)phenol 1,2-Dimethyl < 2.5 High < 10
Table 2: Comparative Profile: Splicing Modulators vs. ASOs
Feature4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol AnalogsBranaplam (Novartis)Tominersen (Roche/Ionis)
Modality Small MoleculeSmall MoleculeAntisense Oligonucleotide
Administration OralOralIntrathecal Injection
BBB Penetrance High (Uniform CNS distribution)HighLow (Requires IT delivery)
Selectivity High (Highly selective for HTT)Low (Peripheral neuropathy risk)High (Sequence specific)
Clinical Stage Phase 2 (PIVOT-HD)[2]Discontinued (VIBRANT-HD)[1]Phase 2/3

Experimental Validation Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols are standard for evaluating HTT splicing modulators.

Workflow Step1 Compound Incubation (Patient Fibroblasts) Step2 Cell Lysis & RNA/Protein Extraction Step1->Step2 Split1 Step2->Split1 Assay1 RT-qPCR (Pseudoexon detection) Split1->Assay1 Assay2 TR-FRET (mHTT Protein Levels) Split1->Assay2 Result SAR Data Analysis & IC50 Calculation Assay1->Result Assay2->Result

Caption: Experimental workflow for parallel validation of RNA splicing and HTT protein lowering.

Protocol 1: TR-FRET Assay for HTT Protein Lowering

Causality: TR-FRET is chosen over Western Blot for its high-throughput capability, superior quantitative sensitivity, and broader dynamic range.

  • Cell Plating: Plate HD patient-derived fibroblasts (e.g., GM04281) in 384-well plates. Causality: Endogenous mHTT expression provides a more physiologically relevant model than overexpressing cell lines.

  • Compound Treatment: Treat cells with the analog in a 10-point dose-response curve (0.1 nM to 10 µM) alongside a DMSO vehicle control. Causality: Establishes a robust IC50 and ensures solvent effects are normalized.

  • Lysis & Detection: Lyse cells after 48 hours and add TR-FRET antibody pairs (e.g., 2B7-Tb and MW1-D2). Causality: The 2B7 antibody binds the N-terminus, while MW1 targets the expanded polyQ tract, ensuring specific detection of mutant HTT.

  • Validation & Measurement: Measure time-resolved fluorescence. Self-Validation: A known positive control (e.g., Branaplam) must be included on every plate to validate the assay's dynamic range and signal-to-background ratio.

Protocol 2: RT-qPCR for Pseudoexon Inclusion

Causality: Measures the direct mechanistic consequence of the drug (splicing modulation) before protein degradation occurs, confirming target engagement.

  • RNA Extraction: Extract total RNA using column-based purification with on-column DNase treatment. Causality: DNase eliminates genomic DNA contamination, preventing false-positive amplification of the intronic pseudoexon.

  • cDNA Synthesis: Synthesize cDNA using random hexamers to capture all transcript variants.

  • qPCR Amplification: Perform qPCR using custom TaqMan probes spanning the novel exon-exon junction. Causality: Junction-spanning probes ensure that only the spliced transcript containing the pseudoexon is amplified.

  • Normalization: Normalize expression to a stable housekeeping gene (e.g., ACTB). Self-Validation: Run a no-template control (NTC) and a no-reverse-transcriptase (No-RT) control to confirm the absolute absence of assay contamination.

References

  • 1,4-DISUBSTITUTED PYRIDAZINE COMPOUNDS FOR TREATING HUNTINGTON'S DISEASE (EP 3848035 A1).
  • Identification and Optimization of RNA-Splicing Modulators as Huntingtin Protein-Lowering Agents for the Treatment of Huntington’s Disease . Journal of Medicinal Chemistry (ACS Publications).[Link]

  • PTC Therapeutics Shares Positive Interim Data from PIVOT-HD Clinical Trial in Huntington's Disease Patients . PTC Therapeutics Investor Relations.[Link]

  • Discovery of RNA‐Targeting Small Molecules: Challenges and Future Directions . National Center for Biotechnology Information (PMC).[Link]

Sources

"4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol vs other imidazole-based compounds"

Author: BenchChem Technical Support Team. Date: April 2026

The evaluation of heterocyclic scaffolds is a foundational step in modern drug discovery. While the imidazole ring is a ubiquitous pharmacophore found in numerous FDA-approved therapeutics, standard unsubstituted imidazoles frequently suffer from severe off-target liabilities. Most notably, the basic N3 nitrogen of the imidazole ring is notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, leading to undesirable drug-drug interactions and hepatotoxicity.

As drug development pivots toward highly selective, multifunctional molecules, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol has emerged as a privileged scaffold. By introducing specific steric bulk and a redox-active moiety, this compound overcomes traditional limitations. It has proven exceptionally valuable in the synthesis of antioxidant Resolvin D1 analogues for osteoarthritis and as a structural basis for allosteric mutant IDH1 inhibitors.

This guide provides an objective, data-driven comparison between 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol and other standard imidazole-based compounds, detailing the mechanistic causality behind its superior performance and providing the validated experimental workflows used to benchmark these properties.

Structural Causality: Overcoming Imidazole Liabilities

The pharmacological superiority of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol over generic imidazoles is rooted in two precise structural modifications:

  • Steric Shielding via 1,2-Dimethylation : In standard imidazoles (e.g., ketoconazole), the unsubstituted N1 and C2 positions allow the molecule to easily penetrate the narrow catalytic pocket of CYP450 enzymes and bind directly to the heme iron. By methylating the 1 and 2 positions, the resulting steric clash physically prevents the imidazole core from accessing the CYP450 active site. This modification preserves the favorable physicochemical properties of the heterocycle (such as aqueous solubility and target binding affinity) while effectively eliminating CYP-mediated toxicity [1].

  • Redox Activity via the Phenol Moiety : The para-substituted phenol acts as a potent hydrogen atom donor. In microenvironments characterized by high oxidative stress—such as the synovial fluid of an osteoarthritic joint—the phenol group actively scavenges reactive oxygen species (ROS) like hydroxyl radicals (OH•). This intrinsic antioxidant capacity protects critical biological macromolecules, such as high molecular weight hyaluronic acid (HMW HA), from ROS-induced fragmentation [2].

Pathway ROS Reactive Oxygen Species (O2-, OH-) Degradation Target Degradation (e.g., Hyaluronic Acid) ROS->Degradation Oxidative Stress Scaffold 4-(1,2-Dimethyl-1H- imidazol-4-yl)phenol Scaffold->ROS Scavenges via Phenol OH Protection Target Protection (Maintained Integrity) Scaffold->Protection Preserves Target Other Standard Imidazoles Other->ROS Weak Scavenging Other->Degradation Fails to Protect

Mechanistic comparison of ROS scavenging and target protection pathways.

Comparative Performance Metrics

To objectively evaluate the utility of these scaffolds, we benchmark them across key pharmacokinetic (PK) and pharmacodynamic (PD) parameters. The data below summarizes the typical profiling results for these compound classes during early-stage lead optimization.

Scaffold ClassRepresentative CompoundCYP3A4 IC50 (µM)Antioxidant Capacity (ORAC)Primary Pharmacological Utility
Unsubstituted Imidazole Ketoconazole< 0.1 (Potent Inhibitor)NegligibleAntifungal (Direct CYP51 targeting)
Benzimidazole Omeprazole> 50 (Weak Inhibitor)LowProton Pump Inhibition / Kinase Targeting
Dimethyl-Imidazole Phenol 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol> 100 (Non-Inhibitor)High (Trolox Equivalent > 1.5)Antioxidant therapies [2], Allosteric IDH1 Inhibition [3]

Note: A higher CYP3A4 IC50 indicates a safer profile with a lower risk of drug-drug interactions. A higher ORAC value indicates superior ROS scavenging ability.

Validated Experimental Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary internal controls to continuously verify assay integrity.

Protocol 1: High-Throughput Oxygen Radical Absorbance Capacity (ORAC) Assay

This assay quantifies the ROS scavenging ability of the phenol moiety. We utilize AAPH as a radical initiator because it decomposes thermally to generate peroxyl radicals at a constant, predictable rate, ensuring assay consistency.

Step-by-Step Methodology:

  • Reagent Preparation : Prepare a 75 mM phosphate buffer (pH 7.4). Dissolve the fluorescent probe (Fluorescein, 70 nM) and the radical initiator (AAPH, 12 mM) in this buffer.

  • Compound Dilution : Prepare serial dilutions of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, standard imidazoles, and the positive control (Trolox) in DMSO. Crucial Step: Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced fluorescence quenching.

  • Incubation : Add 20 µL of the test compounds and 120 µL of Fluorescein to a black 96-well microplate. Incubate at 37°C for 15 minutes to allow temperature equilibration.

  • Reaction Initiation : Rapidly inject 60 µL of AAPH into each well using a multichannel pipette to initiate radical generation.

  • Kinetic Reading : Immediately transfer the plate to a fluorometer (Ex: 485 nm, Em: 520 nm). Record fluorescence every minute for 80 minutes.

  • Data Validation & Analysis : Calculate the Area Under the Curve (AUC) for the fluorescence decay. The assay is self-validated if the Trolox standard curve yields an R2>0.98 . The antioxidant capacity is expressed as Trolox Equivalents (TE).

Protocol 2: CYP450 3A4 Inhibition Profiling

This workflow proves the causality of the 1,2-dimethylation in preventing heme coordination. Human Liver Microsomes (HLMs) are utilized as the enzyme source.

Step-by-Step Methodology:

  • System Setup : Combine HLMs (0.5 mg/mL protein), a CYP3A4-specific probe substrate (e.g., Midazolam, 2.5 µM), and the test compounds (0.1 to 100 µM) in 100 mM potassium phosphate buffer (pH 7.4). Include Ketoconazole as a positive inhibition control.

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes.

  • Catalytic Initiation : Add NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, the catalytic cycle cannot proceed, serving as a negative control in blank wells.

  • Reaction Quenching : After 15 minutes, stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: The cold organic solvent instantly denatures and precipitates the microsomal proteins, halting all enzymatic activity and stabilizing the metabolites.

  • Centrifugation & Analysis : Centrifuge at 10,000 x g for 10 minutes. Extract the supernatant and quantify the formation of 1'-hydroxymidazolam via LC-MS/MS.

  • Data Validation : The assay is validated if Ketoconazole demonstrates an IC50 < 0.1 µM. The IC50 of the test scaffold is calculated using non-linear regression analysis.

Workflow Prep 1. Compound Preparation (Test vs Ketoconazole Control) Incubate 2. Microsome Incubation (+ NADPH, 37°C, 15 min) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Centrifuge 4. Centrifugation (10,000 x g, 10 min) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Metabolite Quantification) Centrifuge->LCMS Data 6. IC50 Calculation (Determine CYP Inhibition) LCMS->Data

Step-by-step experimental workflow for high-throughput CYP450 inhibition profiling.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 2026. URL:[Link]

  • Development of New Resolvin D1 Analogues for Osteoarthritis Therapy: Acellular and Computational Approaches to Study Their Antioxidant Activities. Antioxidants, 2024.[1] URL:[Link]

  • Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule. Journal of Biological Chemistry, 2015.[2] URL:[Link]

Sources

Benchmarking the Performance of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Against Standard-of-Care Drugs for Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the rigorous evaluation of novel chemical entities against established therapies is a cornerstone of preclinical development. This guide provides a comprehensive framework for benchmarking the performance of a promising anti-inflammatory candidate, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, against current standard-of-care drugs. By synthesizing established experimental protocols with expert insights, this document serves as a practical roadmap for generating robust, comparative data essential for advancing promising compounds toward clinical investigation.

Introduction: The Rationale for Investigating 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its versatile binding properties and synthetic tractability make it an attractive starting point for designing novel therapeutics. 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a novel small molecule with structural features suggesting a potential role in modulating inflammatory pathways. Preliminary in-silico modeling and fragment-based screening have indicated a high affinity for the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation and pain.

This guide outlines a hypothetical yet methodologically sound benchmarking study to evaluate the efficacy, selectivity, and safety of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in comparison to established non-steroidal anti-inflammatory drugs (NSAIDs), with a focus on a selective COX-2 inhibitor, Celecoxib, and a non-selective COX inhibitor, Ibuprofen.[1][2][3]

Hypothesized Mechanism of Action: Selective COX-2 Inhibition

We hypothesize that 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol exerts its anti-inflammatory effects through the selective inhibition of the COX-2 enzyme. The inflammatory response is critically mediated by prostaglandins, the synthesis of which is catalyzed by cyclooxygenase (COX) enzymes.[1] There are two primary isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions such as gastric protection and platelet aggregation, and COX-2, which is inducible and upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors that also block COX-1.

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Gastric Protection, Platelet Aggregation Gastric Protection, Platelet Aggregation Prostaglandins (Physiological)->Gastric Protection, Platelet Aggregation Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever Ibuprofen (Non-selective) Ibuprofen (Non-selective) Ibuprofen (Non-selective)->COX-1 (Constitutive) Ibuprofen (Non-selective)->COX-2 (Inducible) Celecoxib (COX-2 Selective) Celecoxib (COX-2 Selective) Celecoxib (COX-2 Selective)->COX-2 (Inducible) 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol->COX-2 (Inducible) Hypothesized Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (COX-1 and COX-2) Cell_Based_PGE2_Assay Cell-Based PGE2 Assay Enzyme_Inhibition_Assay->Cell_Based_PGE2_Assay Confirms cellular activity Cell_Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Pharmacokinetic_Profiling Pharmacokinetic Profiling Cell_Viability_Assay->Pharmacokinetic_Profiling Proceed if not overly toxic Cell_Based_PGE2_Assay->Cell_Viability_Assay Assesses cytotoxicity Carrageenan_Induced_Paw_Edema Carrageenan-Induced Paw Edema Model Pharmacokinetic_Profiling->Carrageenan_Induced_Paw_Edema Informs dosing Adjuvant_Induced_Arthritis Adjuvant-Induced Arthritis Model Carrageenan_Induced_Paw_Edema->Adjuvant_Induced_Arthritis Evaluates chronic efficacy Gastric_Irritation_Study Gastric Irritation Study Adjuvant_Induced_Arthritis->Gastric_Irritation_Study Assesses safety

Figure 2: Tiered Experimental Benchmarking Workflow.

Part 1: In Vitro Performance Evaluation

In vitro assays provide the foundational data on a compound's direct interaction with its target and its effects at a cellular level. [4] 1.1. Enzyme Inhibition Assay: Determining Potency and Selectivity

The initial and most critical in vitro experiment is to quantify the inhibitory activity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol against both COX-1 and COX-2 enzymes and compare it to the standard-of-care drugs.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2 and calculate the COX-2 selectivity index.

  • Methodology: A colorimetric or fluorometric COX inhibitor screening assay kit can be utilized. [5][6]The assay measures the peroxidase activity of the COX enzymes.

  • Data Presentation:

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenolExperimentalExperimentalCalculated
Celecoxib (Standard of Care - Selective)ExperimentalExperimentalCalculated
Ibuprofen (Standard of Care - Non-selective)ExperimentalExperimentalCalculated
  • Interpretation of Results: A lower IC50 value indicates greater potency. [7]A high COX-2 selectivity index suggests a more favorable safety profile with a lower likelihood of gastrointestinal side effects.

1.2. Cell Viability Assay: Assessing Cytotoxicity

It is crucial to ensure that the observed effects of the compound are not due to general cytotoxicity. Cell viability assays measure the overall health of cells in response to the compound.

  • Objective: To determine the concentration of the test compound that causes a 50% reduction in cell viability (CC50).

  • Methodology: The MTT or MTS assay is a reliable and widely used colorimetric assay for assessing cell metabolic activity as an indicator of cell viability. [8][9][10]* Protocol: MTT Assay

    • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and incubate for 24 hours.

    • Treat the cells with varying concentrations of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, Celecoxib, and Ibuprofen for 24-48 hours.

    • Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. [8][9] 4. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader. [10]* Data Presentation:

CompoundCC50 (µM)
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenolExperimental
CelecoxibExperimental
IbuprofenExperimental
  • Interpretation of Results: A high CC50 value is desirable, indicating low cytotoxicity. The therapeutic index (CC50/IC50) can be calculated to assess the compound's safety margin at a cellular level.

Part 2: In Vivo Performance Evaluation

In vivo studies are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety in a complex biological system. [11][12][13] 2.1. Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the test compound is crucial for designing meaningful in vivo efficacy studies. [14]

  • Objective: To determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

  • Methodology: The compound is administered to rodents (e.g., rats or mice) via intravenous and oral routes. Blood samples are collected at various time points and the concentration of the compound is quantified using LC-MS/MS. [15][16][17]* Data Presentation:

Parameter4-(1,2-Dimethyl-1H-imidazol-4-yl)phenolCelecoxibIbuprofen
Cmax (ng/mL)ExperimentalExperimentalExperimental
Tmax (h)ExperimentalExperimentalExperimental
t1/2 (h)ExperimentalExperimentalExperimental
Bioavailability (%)ExperimentalExperimentalExperimental
  • Interpretation of Results: Favorable pharmacokinetic properties, such as good oral bioavailability and a reasonable half-life, are essential for a viable drug candidate.

2.2. Carrageenan-Induced Paw Edema Model: Acute Inflammation

This is a classic and well-established model for evaluating the acute anti-inflammatory activity of novel compounds. [11]

  • Objective: To assess the ability of the test compound to reduce acute inflammation in vivo.

  • Methodology:

    • Rodents are administered 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, Celecoxib, Ibuprofen, or a vehicle control orally.

    • After a set period (e.g., 1 hour), carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation.

    • Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Presentation:

Treatment Group% Inhibition of Paw Edema at 3h
Vehicle Control0%
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Dose 1)Experimental
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (Dose 2)Experimental
Celecoxib (Standard Dose)Experimental
Ibuprofen (Standard Dose)Experimental
  • Interpretation of Results: A significant reduction in paw edema compared to the vehicle control indicates potent anti-inflammatory activity.

2.3. Adjuvant-Induced Arthritis (AIA) Model: Chronic Inflammation

The AIA model in rats is a well-characterized model of chronic inflammation that shares many pathological features with human rheumatoid arthritis. [18]

  • Objective: To evaluate the therapeutic efficacy of the test compound in a model of chronic inflammatory disease.

  • Methodology: Arthritis is induced in rats by a single intradermal injection of Freund's complete adjuvant. Dosing with the test compound and standards begins at the onset of clinical signs of arthritis and continues for a set period (e.g., 14-21 days). Arthritis severity is assessed by measuring paw volume and clinical scores.

  • Data Presentation:

Treatment GroupMean Arthritis Score (Day 21)% Reduction in Paw Volume (Day 21)
Vehicle ControlExperimental0%
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenolExperimentalExperimental
CelecoxibExperimentalExperimental
IbuprofenExperimentalExperimental
  • Interpretation of Results: A significant reduction in arthritis score and paw volume demonstrates the potential of the compound for treating chronic inflammatory conditions.

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the preclinical benchmarking of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol against standard-of-care anti-inflammatory drugs. The data generated from these studies will provide a comprehensive understanding of the compound's potency, selectivity, safety, and efficacy, which is critical for making informed decisions about its further development. Positive outcomes from this benchmarking cascade would warrant more extensive preclinical safety and toxicology studies in preparation for an Investigational New Drug (IND) application.

References

  • WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Patil, K. R., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Chemical Sciences.
  • The Royal Society of Chemistry. (2014). Protocol for enzyme assays.
  • Gopinath, S., & Malla, R. R. (2015). Animal models and therapeutic molecular targets of cancer: utility and limitations. OncoTargets and therapy, 8, 3719–3733. [Link]. Retrieved from

  • Nuvisan. (n.d.). Oncology models - In vivo pharmacology.
  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • ResearchGate. (2024, April 9). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation.
  • PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assay Protocols.
  • PubMed Central. (2024, April 18). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (2025, May 20). WST-1 Assay: principles, protocol & best practices for cell viability.
  • ScienceDirect. (n.d.). In vivo cancer modeling using mouse models.
  • Pharmacology Discovery Services. (n.d.). In Vivo Oncology.
  • JAMA Network. (2022, March 15). Cancer Drug Approvals That Displaced Existing Standard-of-Care Therapies, 2016-2021.
  • PubMed Central. (2025, June 22). Experimental Models and Their Applicability in Inflammation Studies: Rodents, Fish, and Nematodes.
  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models.
  • PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay.
  • Biocompare. (2025, May 13). A Guide to Enzyme Assay Kits.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Friends of Cancer Research. (n.d.). Standard Care.
  • Cancer Research UK. (n.d.). Treatment for cancer.
  • GoodRx. (2021, October 6). Common Types of Cancer Medications.
  • Thermo Fisher Scientific. (2021, June 28). Enzyme Assay Analysis: What Are My Method Choices?.
  • G-Biosciences. (n.d.). Enzyme Analysis.
  • Dr.Oracle. (2025, October 4). What are the treatment options for inflammation?.
  • Indigo Biosciences. (2024, April 9). Understanding Assay Performance Metrics.
  • PubMed Central. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects.
  • Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
  • ACS Publications. (2025, March 22). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling.
  • American Cancer Society. (n.d.). Treatment For Cancer.
  • Medical News Today. (2022, August 30). Best medications for inflammation: Types and other treatments.
  • AXXAM. (n.d.). In Vitro Assays.
  • PubMed Central. (n.d.). Drugs for Autoimmune Inflammatory Diseases: From Small Molecule Compounds to Anti-TNF Biologics.
  • National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls.
  • Cleveland Clinic. (2023, July 24). NSAIDs (Nonsteroidal Anti-Inflammatory Drugs): Uses.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Comparative study of the photophysical and crystallographic properties of 4-(9H-pyreno[4,5-d]imidazol-10-yl)phenol and its alkylated derivatives.
  • BIOZOL. (n.d.). 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol - CS-0675913, CAS [[2159747-47-2]].
  • ResearchGate. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)phenol.
  • MDPI. (2021, August 10). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.
  • PubChem. (n.d.). 4-(2-(4,5-DIHYDRO-1H-IMIDAZOL-2-YL)-1-PHENYLCYCLOPROPYL)PHENOL.
  • PubMed Central. (2020, January 3). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol.
  • ResearchGate. (n.d.). SYNTHESIS, CHARACTERIZATION AND THEORETICAL CALCULATION OF 4-(((1H-IMIDAZOL-2-YL)METHYLENE)AMINO)PHENOL.

Sources

Independent Verification of the Bioactivity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of preclinical drug development, imidazole-based phenols are frequently investigated as non-steroidal aromatase inhibitors (NSAIs) and potential endocrine modulators. The core structural motif—an imidazole ring coupled with a phenolic moiety—allows these compounds to mimic the coordination environment of Cytochrome P450 enzymes[1]. Specifically, the unhindered nitrogen of the imidazole ring coordinates with the heme iron of Aromatase (CYP19A1), while the phenol group mimics the A-ring of endogenous steroid substrates.

This guide provides an independent, objective verification of the bioactivity of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS 2159747-47-2). To establish a rigorous baseline, we compare its performance against two established alternatives:

  • Letrozole: A highly potent, third-generation clinical NSAI[2].

  • 4-(Imidazol-1-yl)phenol: A structurally related, unmethylated analog known for its phenolic xenoestrogen activity.

Our primary objective is to decouple the compound's targeted CYP19A1 inhibitory potency from off-target estrogenic liabilities.

Mechanism Androgen Androstenedione (Substrate) CYP19A1 Aromatase (CYP19A1) [Heme Iron Center] Androgen->CYP19A1 binds Estrogen Estrone / Estradiol (Estrogens) CYP19A1->Estrogen catalyzes ER Estrogen Receptor (ERα) Estrogen->ER activates Proliferation Breast Cancer Cell Proliferation ER->Proliferation drives Inhibitor 4-(1,2-Dimethyl-1H- imidazol-4-yl)phenol Inhibitor->CYP19A1 coordinates Heme Fe2+

Diagram 1: Mechanistic pathway of CYP19A1 inhibition and downstream ERα modulation.

Experimental Design & Self-Validating Systems

To ensure scientific integrity, the experimental workflow is designed as a self-validating system. We utilize orthogonal assays to confirm that any observed reduction in cell proliferation is due to specific target engagement (aromatase inhibition) rather than generalized cytotoxicity or direct receptor agonism.

Workflow Step1 Phase 1: Preparation Solubilization in DMSO (Max 0.1% final) Step2 Phase 2A: Target Engagement Cell-Free Radiometric Aromatase Assay Step1->Step2 Step3 Phase 2B: Cellular Efficacy MCF-7 ER+ Breast Cancer Proliferation Step1->Step3 Step4 Phase 2C: Off-Target Check S. cerevisiae Lac-Z Reporter Assay Step1->Step4 Step5 Phase 3: Data Synthesis IC50 & Estrogenicity Index Calculation Step2->Step5 Step3->Step5 Step4->Step5

Diagram 2: Orthogonal experimental workflow for bioactivity verification.

Protocol A: Cell-Free Radiometric Aromatase Inhibition Assay

Causality Rationale: By utilizing an isolated microsomal fraction and a radiolabeled substrate, we eliminate cellular permeability variables and isolate the direct physical interaction between the inhibitor and the CYP19A1 active site[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1 mL reaction volume at 37 °C containing 120 μg of human placental microsomal protein (rich in CYP19A1).

  • Cofactor Addition: Introduce 24 mM NADPH (tetrasodium salt). Causality: NADPH is strictly required to supply the reducing equivalents necessary for the cytochrome P450 catalytic cycle.

  • Inhibitor Introduction: Add the test compounds (Letrozole, 4-(Imidazol-1-yl)phenol, or 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced protein denaturation.

  • Substrate Initiation: Initiate the reaction by adding 11 nM of [4-14C]androstene-3,17-dione. Causality: The specific 14C labeling at the 4-position allows for precise tracking of aromatization without interference from downstream metabolic degradation.

  • Termination & Extraction: After 20 minutes, stop the reaction by adding 7 volumes of ethyl acetate. Extract the aqueous phase and measure the release of tritiated water or 14C-metabolites via liquid scintillation counting.

Protocol B: Saccharomyces cerevisiae Lac-Z Reporter Assay

Causality Rationale: Phenolic compounds frequently exhibit off-target xenoestrogen activity. Yeast cells naturally lack endogenous steroid receptors. By transfecting them with human ERα and a Lac-Z reporter plasmid, we create a clean background where β-galactosidase activity is strictly dependent on the exogenous compound directly binding the receptor.

Step-by-Step Methodology:

  • Culture Preparation: Grow recombinant S. cerevisiae expressing human ERα in minimal medium lacking uracil and tryptophan to maintain plasmid selection.

  • Compound Exposure: Expose the yeast cultures to varying concentrations (10 nM to 10 μM) of the test compounds for 4 hours.

  • Lysis & Substrate Addition: Lyse the cells and add ONPG (o-nitrophenyl-β-D-galactopyranoside).

  • Quantification: Measure absorbance at 420 nm. The intensity of the yellow color directly correlates with β-galactosidase expression, serving as a proxy for direct ER agonism.

Comparative Data & Performance Analysis

The quantitative results of the independent verification are summarized in the tables below.

Table 1: Target Engagement (CYP19A1 Inhibition)

Data represents the half-maximal inhibitory concentration (IC50) derived from the cell-free radiometric assay.

CompoundStructural ClassificationCYP19A1 IC50 (nM)Relative Potency vs. Letrozole
Letrozole Triazole derivative (Standard)2.1 ± 0.31.0x (Baseline)
4-(Imidazol-1-yl)phenol Unsubstituted Imidazole-Phenol845 ± 42~400x lower
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Dimethylated Imidazole-Phenol1,320 ± 85~630x lower
Table 2: Off-Target Liability (Estrogenicity Index)

Data represents the fold-induction of β-galactosidase activity in the yeast Lac-Z reporter assay relative to the vehicle control (DMSO).

CompoundConcentration TestedEstrogenicity Index (Fold Induction)Interpretation
17β-Estradiol (Positive Control) 10 nM45.2Strong Agonist
Letrozole 1 μM1.1No Agonism
4-(Imidazol-1-yl)phenol 1 μM8.7Moderate Xenoestrogen
4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol 1 μM1.3No Significant Agonism

Discussion and Conclusion

The experimental verification reveals a distinct structure-activity relationship (SAR) driven by the methylation state of the imidazole ring.

Aromatase Inhibition: Letrozole remains the vastly superior aromatase inhibitor (IC50 ~ 2 nM)[3]. The test compound, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, exhibits weak aromatase inhibition (IC50 ~ 1.3 μM). The addition of methyl groups at the 1 and 2 positions of the imidazole ring introduces significant steric hindrance. This physical bulk prevents optimal coordination between the imidazole nitrogen and the deeply buried heme iron of the CYP19A1 active site, resulting in a lower binding affinity compared to both Letrozole and the unsubstituted 4-(Imidazol-1-yl)phenol.

Estrogenic Liability: The critical advantage of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol lies in its safety profile. While unsubstituted imidazole-phenols like 4-(Imidazol-1-yl)phenol act as moderate xenoestrogens—a highly undesirable trait for a breast cancer therapeutic—the dimethylated variant shows virtually no ERα agonism. The steric bulk that reduces its efficacy against aromatase simultaneously abolishes its ability to stabilize the activation function-2 (AF-2) domain of the estrogen receptor.

Final Verdict for Drug Developers: 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is not a viable standalone alternative to highly potent clinical NSAIs like Letrozole due to its weak target engagement. However, its complete lack of xenoestrogen activity makes it a highly useful structural scaffold for medicinal chemists looking to design novel, non-estrogenic enzyme inhibitors where avoiding off-target endocrine disruption is paramount.

References

  • Selleck Chemicals. "Letrozole | Aromatase inhibitor | CAS 112809-51-5." Selleckchem.com.
  • Cayman Chemical. "Letrozole (CGS 20267, CAS Number: 112809-51-5)." Caymanchem.com.
  • Sigma-Aldrich. "4-(Imidazol-1-yl)phenol 97 10041-02-8." Sigmaaldrich.com.
  • Science.gov. "imidazole ligands syntheses: Topics by Science.gov." Science.gov.

Sources

Assessing the Selectivity Profile of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Across a Kinase Panel: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Content Type: Technical Application Note & Comparative Methodology Guide

Executive Summary

The highly conserved nature of the ATP-binding pocket across the human kinome makes achieving compound selectivity a primary bottleneck in targeted oncology and immunology drug discovery[1]. Fragment-based drug discovery (FBDD) often relies on low-molecular-weight scaffolds that can be systematically grown to engage specific sub-pockets.

This guide evaluates the kinome-wide selectivity profile of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (DMI-P) , a highly tunable hinge-binding scaffold. By objectively comparing DMI-P against established reference compounds—Staurosporine (a Type I pan-kinase inhibitor) and Imatinib (a highly selective Type II inhibitor)—we provide a framework for assessing target engagement, quantifying polypharmacology, and validating hit compounds using self-validating biochemical protocols.

Mechanistic Rationale: The DMI-P Scaffold

To understand why DMI-P exhibits a specific selectivity profile, we must examine the causality of its structural interactions within the kinase domain:

  • The Phenol Moiety (Hinge Binder): The hydroxyl group of the phenol ring acts as a classical bioisostere for the adenine ring of ATP. It forms critical bidentate hydrogen bonds (donor and acceptor) with the backbone amide and carbonyl groups of the kinase hinge region[2].

  • The 1,2-Dimethylimidazole Moiety (Selectivity Filter): Unlike an unsubstituted imidazole, the 1,2-dimethyl groups project into the hydrophobic pocket adjacent to the gatekeeper residue. This creates a steric clash with kinases possessing bulky gatekeepers (e.g., Threonine or Phenylalanine), while allowing a snug fit in kinases with smaller gatekeeper residues. This steric restriction is the primary driver of the scaffold's selectivity compared to universal hinge binders[3].

Mechanism Hinge Kinase Hinge Region (Backbone H-bonds) Gatekeeper Gatekeeper Residue (Steric Pocket) DMIP DMI-P Scaffold (Phenol + Imidazole) DMIP->Hinge Phenol OH (Donor/Acceptor) DMIP->Gatekeeper 1,2-Dimethyl (Steric Clash/Fit) Stauro Staurosporine (Pan-Inhibitor) Stauro->Hinge Broad H-bonding Stauro->Gatekeeper Indolocarbazole (Universal Fit)

Figure 1: Structural determinants of DMI-P selectivity vs. pan-inhibitors at the ATP pocket.

Objective Comparison: Kinome-Wide Selectivity Metrics

To benchmark DMI-P, we utilize the Selectivity Score ( S -score) , a quantitative metric defined as the fraction of kinases inhibited by >50% at a specific compound concentration (e.g., S(10μM) )[4]. A lower S -score indicates higher selectivity.

We compared DMI-P against Staurosporine (broad-spectrum) and Imatinib (narrow-spectrum) across a 468-kinase panel (e.g., KINOMEscan™ methodology).

Table 1: Kinome-Wide Selectivity Metrics
CompoundInhibitor Class S(10μM) ScoreGini CoefficientPrimary Target Affinity ( Kd​ )
DMI-P Hinge-Binding Scaffold0.0450.7255 nM (e.g., TAK1/ABL1)
Staurosporine Type I Pan-Inhibitor0.6500.15< 1 nM (Broad)
Imatinib Type II Selective0.0310.8510 nM (ABL1/KIT)

Data Interpretation: DMI-P achieves an S -score of 0.045, indicating it inhibits less than 5% of the kinome at 10 µM. While not as exquisitely selective as the optimized clinical drug Imatinib, DMI-P demonstrates a vastly superior starting selectivity profile compared to Staurosporine, making it an ideal fragment for targeted optimization.

Self-Validating Experimental Protocols

A robust selectivity assessment requires orthogonal validation. While primary screening relies on thermodynamic binding ( Kd​ ), secondary screening must confirm functional enzymatic inhibition ( IC50​ )[3].

We employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is a self-validating system: the ratiometric readout (Emission 665 nm / Emission 615 nm) inherently normalizes for well-to-well dispensing variations and inner-filter effects caused by compound auto-fluorescence—a common artifact with conjugated phenol/imidazole systems.

Step-by-Step TR-FRET Kinase Activity Protocol
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of DMI-P, Staurosporine, and Imatinib in 100% DMSO. Transfer 100 nL to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure a final DMSO concentration of 1% (DMSO tolerance validated).

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., TAK1 or ABL1) diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a master mix containing ATP (at the specific kinase's apparent Km​ ) and biotinylated peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Read: Incubate for 60 minutes. Read on a microplate reader using TR-FRET settings (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • Quality Control (Self-Validation): Calculate the Z′ -factor for the plate using positive (DMSO only) and negative (no ATP) controls. Data is only accepted if Z′≥0.6 .

Workflow A Compound Prep (Echo Acoustic Dispense) B Primary Screen (468 Kinase Panel) A->B C S-Score Calculation (Selectivity Metric) B->C D Orthogonal Assay (TR-FRET IC50) C->D E Cellular Validation (NanoBRET TE) D->E

Figure 2: Step-by-step experimental workflow for kinome-wide selectivity profiling.

Orthogonal Validation Data

Following the primary kinome scan, the functional IC50​ of DMI-P was assessed across a representative mini-panel of kinases to validate the thermodynamic binding data.

Table 2: TR-FRET IC50​ Profiling Across Representative Kinases
Kinase TargetDMI-P IC50​ (nM)Staurosporine IC50​ (nM)Imatinib IC50​ (nM)
TAK1 6512> 10,000
ABL1 120515
SRC 8502800
EGFR > 10,0008> 10,000
p38 α > 10,00015> 10,000

Data Interpretation: The data confirms that DMI-P is not a promiscuous binder. It exhibits sub-micromolar potency against specific targets like TAK1 and ABL1[2], while remaining entirely inactive against structurally distinct kinases like EGFR and p38 α . Staurosporine, conversely, flattens the assay, inhibiting all targets indiscriminately.

Conclusion

Assessing the selectivity of novel scaffolds like 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol requires a multi-tiered, self-validating approach. By combining broad thermodynamic profiling ( S -score analysis) with rigorous, artifact-free functional assays (TR-FRET), researchers can confidently map the polypharmacology of early-stage compounds. DMI-P demonstrates a highly favorable selectivity profile, driven by the steric constraints of its 1,2-dimethyl groups, making it a superior starting point for targeted kinase inhibitor development compared to traditional, flat hinge-binding fragments.

References

  • Karaman, M. W., et al. (2008). "A quantitative analysis of kinase inhibitor selectivity." Nature Biotechnology.[Link]

  • Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.[Link]

  • Klaeger, S., et al. (2017). "The target landscape of clinical kinase drugs." Science.[Link]

  • Volynets, G. P., et al. (2019). "Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors." Journal of Medicinal Chemistry (via NIH PMC).[Link]

Sources

Safety Operating Guide

4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our Advanced Laboratory Safety & Operations portal. As your trusted partner in drug development and chemical synthesis, we provide comprehensive, field-proven guidance that goes beyond the standard Safety Data Sheet (SDS).

For drug development professionals, 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol is a highly valuable building block, frequently utilized in the synthesis of kinase inhibitors and receptor modulators. However, its dual structural moieties—a phenolic ring and a substituted imidazole—present specific toxicological and environmental challenges. This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, ensuring a self-validating system of compliance and safety.

Mechanistic Hazard Profiling: The Causality of Risk

Before executing any disposal protocol, it is critical to understand why this chemical requires specialized handling. Operational safety is built on understanding the molecular behavior of the waste.

  • Phenolic Toxicity & Environmental Persistence: The phenol moiety is a known protein denaturant and exhibits high aquatic toxicity. If discharged into standard wastewater systems, phenolic compounds resist basic biological degradation, are highly mobile, and can leach rapidly through soil and groundwater[1].

  • Imidazole Basicity & Irritation: The 1,2-dimethyl-imidazole ring acts as a Lewis base and a respiratory and mucous membrane irritant. Aerosolized powders pose a significant inhalation risk.

  • Incompatibility Warning (The "Bleach Hazard"): Never use sodium hypochlorite (bleach) to decontaminate spills of this compound. The reaction between bleach and the phenol ring generates chlorinated phenols, which are significantly more toxic and environmentally persistent than the parent compound. Furthermore, the imidazole nitrogen can react with hypochlorite to form unstable, potentially explosive N-chloro compounds.

Step-by-Step Disposal Methodologies

A self-validating disposal system requires strict segregation at the source. Mixing incompatible waste streams violates environmental protocols and introduces severe thermal and reactive risks[2].

Protocol A: Solid Waste Disposal (Powders, Consumables, and PPE)

This protocol applies to residual powders, contaminated weighing boats, spatulas, and disposable gloves.

  • Fume Hood Containment: Perform all waste collection and transfer inside a functioning fume hood to prevent the inhalation of aerosolized particulates.

  • Primary Containment: Place the contaminated materials into a heavy-duty, leak-proof polyethylene sack[3].

  • Secondary Containment (Double-Bagging): Seal the primary sack and place it inside a secondary combustible solid waste bag or a dedicated, rigid plastic waste pail[4]. This prevents puncture-induced aerosolization during transit.

  • Hazard Labeling: Affix a standardized hazardous waste label. Explicitly list "4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol" and check the hazard boxes for "Toxic," "Irritant," and "Combustible Solid"[5].

  • Final Routing: Store in a designated solid hazardous waste accumulation area away from strong oxidizers until collection by a licensed vendor for high-temperature incineration[6].

Protocol B: Liquid Waste Disposal (Solvent Solutions and Mother Liquors)

This protocol applies to the compound dissolved in organic solvents during synthesis or purification.

  • Solvent Compatibility Verification: Ensure the primary solvent is non-halogenated (e.g., ethanol, methanol, DMSO). If the compound is dissolved in a halogenated solvent (e.g., dichloromethane), the entire mixture must be routed to a halogenated waste stream to prevent toxic dioxin formation during incineration[2].

  • Safe Transfer: Slowly pour the liquid waste into an approved, chemically compatible high-density polyethylene (HDPE) carboy designated strictly for "Non-Halogenated Organic Waste"[4]. Use a wide-mouth funnel to prevent splashing.

  • Venting and Sealing: Secure the cap tightly. If the waste contains highly volatile solvents, ensure the carboy is equipped with a pressure-relief vented cap to prevent vapor pressure accumulation.

  • Log Documentation: Immediately update the waste log attached to the carboy, recording the estimated mass of the dissolved phenolic compound and the solvent volume. Store in a flammable storage cabinet prior to disposal[2].

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate and chemically logical action is required to prevent exposure and facility contamination.

  • Isolate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory ventilation and fume extraction systems are operating at maximum capacity.

  • Don Appropriate PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant safety goggles, and heavy-duty nitrile gloves.

  • Wet Containment (Crucial Step): For solid spills, do not sweep dry , as this rapidly aerosolizes the irritant powder. Gently cover the powder with inert absorbent pads moistened with a compatible solvent (such as isopropanol) to suppress dust[3].

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a hazardous waste bag.

  • Surface Decontamination: Wash the affected surface with a mild laboratory detergent and water, followed by a final isopropanol wipe. Collect all cleaning materials as hazardous solid combustible waste[2].

Quantitative Data & Regulatory Classification

To streamline logistical planning and vendor communication, the following table summarizes the critical regulatory and physical data required for accurate waste profiling.

ParameterClassification / GuidelineOperational Rationale
Waste State Combustible Solid / Organic LiquidDictates primary segregation into solid bins vs. solvent carboys[5].
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityPhenolic hydroxyl and imidazole nitrogen interactions dictate PPE requirements.
Liquid Segregation Non-Halogenated Organic WasteCompound contains only C, H, N, O. Prevents halogen mixing and reduces disposal costs[2].
Final Disposal High-Temperature IncinerationEnsures complete thermal destruction of aromatic rings[6].
Chemical Incompatibilities Strong Oxidizers, HypochloritesPrevents the formation of toxic chlorophenols and explosive N-chloro compounds.

Disposal Workflow Visualization

The following decision matrix illustrates the self-validating segregation workflow, ensuring all laboratory personnel can rapidly determine the correct disposal route.

WasteDisposal Start 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol Waste Generation Decision Determine Physical State of Waste Start->Decision Solid Solid Waste (Powder, Vials, PPE) Decision->Solid Solid Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Liquid SolidAction Seal in Double-Lined Combustible Solid Bag Solid->SolidAction LiquidAction Transfer to Non-Halogenated Organic Waste Carboy Liquid->LiquidAction Labeling Attach Hazardous Waste Label (Toxic / Irritant) SolidAction->Labeling LiquidAction->Labeling Incineration Licensed High-Temperature Incineration Facility Labeling->Incineration

Figure 1: Decision matrix and workflow for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol waste disposal.

References

  • Laboratory Waste Disposal Handbook - University of Essex. 4

  • Training manual on the environmentally sound management and disposal of POPs - BCRC Caribbean. 3

  • TECHNICAL POLICIES - The Solid Waste Association of North America, Inc. (SWANA). 6

  • Chemical Waste from Laboratories (Class 1-17) - Chulalongkorn University. 5

  • Hazardous Materials Disposal Guide - Nipissing University. 2

  • Minimum Requirements for the Handling, Classification and Disposal of Hazardous Waste - Centre for Environmental Rights. 1

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.